(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZHFZZRKBOXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342536 | |
| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70976-13-5 | |
| Record name | [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (CAS Number 70976-13-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document synthesizes information from closely related analogs to present a scientifically grounded exploration of its synthesis, properties, and potential utility. The incorporation of a trifluoromethyl group and a dioxolane ring suggests unique physicochemical and biological properties, making it a molecule of interest for further investigation. This guide is intended to serve as a foundational resource for researchers and developers, offering insights into its chemical nature and outlining potential avenues for its application.
Introduction: The Significance of Trifluoromethylated Dioxolanes
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. When combined with a dioxolane ring, a versatile and biocompatible heterocyclic scaffold, the resulting structures present a unique chemical space for exploration.
Dioxolane-containing molecules have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antiviral properties.[1] The dioxolane moiety can act as a bioisostere for other functional groups and can influence the conformational properties of a molecule, thereby affecting its interaction with biological receptors.
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (CAS 70976-13-5) emerges as a compelling synthetic target at the intersection of these two important chemical motifs. Its structure suggests potential as a building block in the synthesis of more complex bioactive molecules or as a standalone agent with unique properties.
Physicochemical Properties
Based on its chemical structure and data from commercial suppliers, the fundamental properties of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid are summarized below.[3]
| Property | Value | Source |
| CAS Number | 70976-13-5 | [3] |
| Molecular Formula | C₆H₇F₃O₄ | [3] |
| Molecular Weight | 200.11 g/mol | [3] |
| SMILES | O=C(O)CC1(C(F)(F)F)OCCO1 | [3] |
Synthesis and Mechanistic Considerations
While a specific, published synthesis for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid has not been identified, a plausible synthetic route can be proposed based on established methods for the preparation of related 2-trifluoromethyl-1,3-dioxolanes. A European patent for the synthesis of halogenated 1,3-dioxolanes provides a strong foundation for this proposed pathway.[4]
The core of the synthesis involves the acid-catalyzed reaction of a trifluoromethyl-activated carbonyl compound with a suitable diol. In this case, the starting materials would likely be a derivative of trifluoroacetic acid and a protected form of glyceric acid.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Causality Behind Experimental Choices:
-
Step 1: Ketalization: The reaction of a trifluoroacetylating agent, such as trifluoroacetic anhydride, with a diol, in this case, the hydroxyl groups of ethyl glycerate, is a standard method for forming the dioxolane ring. The use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) is crucial to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. The reaction is typically performed in a solvent like toluene with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Step 2: Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is a standard saponification reaction using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like ethanol to ensure solubility. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final product.
Detailed Experimental Protocol (Hypothesized)
Step 1: Synthesis of Ethyl (2-trifluoromethyl-1,3-dioxolan-2-yl)acetate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl glycerate (1.0 eq), p-toluenesulfonic acid (0.1 eq), and toluene.
-
Heat the mixture to reflux and add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Continue to reflux until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl (2-trifluoromethyl-1,3-dioxolan-2-yl)acetate.
Step 2: Synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5 eq) in water and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. Further purification may be achieved by recrystallization.
Analytical Characterization
While specific spectra for the title compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet for the diastereotopic protons of the dioxolane ring, likely in the range of 4.0-4.5 ppm. The methylene protons adjacent to the carbonyl group would appear as a singlet or a multiplet depending on the chirality of the molecule, likely in the range of 2.5-3.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the trifluoromethyl carbon, which would be a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid would appear downfield, typically in the range of 170-180 ppm. The carbons of the dioxolane ring would be in the region of 60-80 ppm.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption for the C=O stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would likely appear as strong bands in the region of 1100-1300 cm⁻¹.[5]
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ may or may not be observed depending on the ionization technique. Common fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the dioxolane ring.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is primarily dictated by the carboxylic acid functionality and the trifluoromethyl-substituted dioxolane ring.
Reactivity Profile
Figure 2: Key reactions of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
-
Esterification and Amide Coupling: The carboxylic acid group can be readily converted to esters and amides using standard coupling procedures. This allows for the incorporation of the (2-trifluoromethyl-dioxolan-2-yl)methyl moiety into a wide variety of molecular scaffolds, making it a valuable building block in medicinal chemistry.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point of functionalization.
-
Stability of the Dioxolane Ring: The dioxolane ring is generally stable under neutral and basic conditions but can be cleaved under acidic conditions, a property that can be exploited for deprotection strategies if the dioxolane is used as a protecting group. The electron-withdrawing nature of the trifluoromethyl group may influence the stability of the ketal.
Potential Applications
The unique combination of a trifluoromethyl group and a dioxolane ring suggests several potential applications in drug development:
-
Metabolic Stability: The trifluoromethyl group can block metabolic oxidation at the 2-position of the dioxolane ring, potentially increasing the half-life of a drug candidate.
-
Lipophilicity and Permeability: The -CF3 group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Conformational Constraint: The dioxolane ring can introduce conformational rigidity, which may lead to higher binding affinity and selectivity for a biological target.
-
Bioisosteric Replacement: The (2-trifluoromethyl-dioxolan-2-yl)acetic acid moiety could be used as a bioisostere for other acidic functional groups in known drug molecules to improve their pharmacokinetic or pharmacodynamic profiles.
Conclusion
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid represents a promising, yet underexplored, chemical entity. While direct experimental data is scarce, a thorough analysis of related compounds allows for the construction of a robust theoretical framework for its synthesis, characterization, and potential applications. The convergence of the advantageous properties of the trifluoromethyl group and the dioxolane scaffold makes this molecule a valuable building block for the design of novel pharmaceuticals and functional materials. This technical guide provides a solid starting point for researchers interested in exploring the chemistry and biological potential of this intriguing compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.
References
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed Central. (2021). Retrieved from [Link]
-
Infrared Spectroscopy Method for Detecting the Content of Antioxidant Irganox 1076 in Polypropylene. ResearchGate. (2025). Retrieved from [Link]
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). National Institutes of Health. (2022). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. (2025). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (2022). Retrieved from [Link]
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. (2025). Retrieved from [Link]
- Procedure for the preparation of halogenated 1,3-dioxolanes. Google Patents. (1993).
- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Google Patents. (2012).
-
Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. PubMed Central. (2022). Retrieved from [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. (2017). Retrieved from [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. (2021). Retrieved from [Link]
-
Infrared Spectra Interpretation for different Functional Groups. YouTube. (2021). Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 3. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR spectrum [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. youtube.com [youtube.com]
(2-Trifluoromethyl-dioxolan-2-yl)-acetic Acid: A Promising Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Privileged Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (CF3) group and the 1,3-dioxolane ring are two such "privileged" moieties, each independently recognized for their ability to confer desirable properties to bioactive compounds. (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid represents a unique convergence of these two structural motifs, presenting a compelling, yet underexplored, building block for the synthesis of novel therapeutics.
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, primarily due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups.[1] Its strong electron-withdrawing nature can also influence molecular conformation and improve binding affinity to biological targets.[2] The 1,3-dioxolane ring, a cyclic ketal, is a common feature in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antifungal, antibacterial, and antiviral properties.[3][4] The presence of the two oxygen atoms in the dioxolane ring can also facilitate hydrogen bonding with target proteins, thereby enhancing binding interactions.[4]
This technical guide provides a comprehensive overview of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, including a proposed synthetic pathway, a discussion of its potential physicochemical properties, and its prospective applications in drug development. While direct literature on this specific molecule is nascent, this document aims to provide a forward-looking perspective for researchers interested in leveraging this promising scaffold.
Proposed Synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic Acid and its Ethyl Ester
A plausible and efficient synthetic route to the title compound and its ethyl ester involves the acid-catalyzed ketalization of ethyl trifluoropyruvate with ethylene glycol. Ethyl trifluoropyruvate is a readily available starting material, and its reaction with a diol offers a direct approach to the 2-trifluoromethyl-1,3-dioxolane core.
Proposed Reaction Scheme:
Caption: Proposed two-step synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Experimental Protocol: Synthesis of Ethyl (2-Trifluoromethyl-dioxolan-2-yl)acetate
This protocol is a hypothetical procedure based on standard methods for ketal formation.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl trifluoropyruvate (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.) in toluene.
-
Reaction Execution: Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl (2-trifluoromethyl-dioxolan-2-yl)acetate.
Experimental Protocol: Hydrolysis to (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Saponification: Dissolve the purified ethyl (2-trifluoromethyl-dioxolan-2-yl)acetate in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (1.5 eq.) and stir the mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the hydrolysis of the ester by TLC.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a dilute solution of hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Physicochemical Properties and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Weight | 200.11 g/mol | Calculated from the molecular formula (C6H7F3O4). |
| pKa | 3.0 - 4.0 | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog. |
| LogP | 0.5 - 1.5 | The trifluoromethyl group increases lipophilicity, while the carboxylic acid and dioxolane oxygens contribute to hydrophilicity. |
| Boiling Point | > 200 °C | The presence of the carboxylic acid allows for hydrogen bonding, leading to a relatively high boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone). Limited solubility in water. | Based on the presence of both polar and non-polar functionalities. |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the methylene protons of the dioxolane ring (a multiplet around 4.0-4.5 ppm) and the methylene protons of the acetic acid side chain (a singlet around 2.8-3.2 ppm). The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: A quaternary carbon signal for the C2 of the dioxolane ring, significantly influenced by the trifluoromethyl group. Signals for the methylene carbons of the dioxolane and the acetic acid side chain, and a signal for the carbonyl carbon of the carboxylic acid. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with fluorine.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments of the dioxolane ring.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption around 1710 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region.
Applications in Drug Development
The unique structural features of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid make it a versatile building block for the synthesis of a wide range of potential therapeutic agents.
Workflow for a Medicinal Chemistry Campaign:
Caption: A potential workflow for utilizing the title compound in a drug discovery program.
The carboxylic acid handle of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a key feature, allowing for its facile derivatization through standard synthetic transformations:
-
Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse library of amines to generate a wide range of amides. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).
-
Esterification: Reaction with various alcohols can produce a library of esters, which can act as prodrugs to improve bioavailability.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.
Given the known biological activities of trifluoromethylated compounds and dioxolanes, derivatives of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid could be investigated for a variety of therapeutic areas, including:
-
Anticancer Agents: Many trifluoromethyl-containing molecules exhibit potent anticancer activity.[5]
-
Anti-inflammatory Drugs: The trifluoromethyl group has been associated with significant anti-inflammatory properties.[5]
-
Antimicrobial Agents: The dioxolane scaffold is a known pharmacophore in antibacterial and antifungal agents.[6]
Conclusion: A Scaffold with Untapped Potential
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid stands as a promising, yet largely unexplored, building block for medicinal chemistry. The combination of the metabolically robust and lipophilic trifluoromethyl group with the biologically active dioxolane ring, coupled with a versatile carboxylic acid handle, provides a strong foundation for the development of novel therapeutic agents. The proposed synthetic route offers a practical approach for its preparation, opening the door for its incorporation into drug discovery programs. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is highly warranted and has the potential to yield new and effective treatments for a range of diseases.
References
-
Al-Zoubi, W., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(15), 5897. [Link]
-
Mitrofanov, A. Y., et al. (2021). Base-promoted Synthesis of Trifluoromethylated (1,3-dioxolan-4-ylidene)methylphosphonates from Trifluoromethylketones and Ethynylphosphonates. Chemistry – A European Journal, 27(61), 15161-15165. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Shah, P., & Sahu, A. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(2), 291. [Link]
-
Karale, B. K. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(11), 13746-13762. [Link]
-
Gillis, E. P., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(21), 6649-6659. [Link]
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Khan, I., et al. (2022). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine. Chemistry & Biodiversity, 19(6), e202200151. [Link]
-
Sosnovskikh, V. Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(5), 2105. [Link]
-
Ferreira, B. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1166-1186. [Link]
-
Bissell, E. R. (1963). ETHYLENE GLYCOL - bis-DIFLUORO NITROACETATE, BEAF. OSTI.GOV. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(1), 104-118. [Link]
Sources
- 1. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1991003472A2 - Process for the preparation of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (CAS No. 70976-13-5). As a specialized fluorinated organic compound, it presents unique challenges and requires a comprehensive understanding of its potential hazards to ensure safe laboratory practices. This document synthesizes available data on related chemical structures and general principles of handling corrosive and fluorinated compounds to offer a robust framework for risk mitigation.
Understanding the Compound: A Structural and Reactivity Perspective
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a carboxylic acid featuring a trifluoromethyl group and a dioxolane ring. This unique combination of functional groups dictates its chemical properties and, consequently, its potential hazards. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogs. The dioxolane ring, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions.
Diagram: Chemical Structure of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid: An In-Depth Technical Guide to Solubility for Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, a compound of interest in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing its solubility, detailed experimental protocols for its determination, and the critical implications of this data in the pharmaceutical development pipeline.
Section 1: The Critical Role of Solubility in Drug Efficacy and Development
A drug's therapeutic effectiveness is fundamentally linked to its ability to dissolve in physiological fluids to be absorbed into the systemic circulation.[1][2] Insufficient aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability, increased dosage requirements, and potential for gastrointestinal toxicity.[1] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility assessment a critical early-stage activity in the drug discovery process.[1] Understanding and quantifying the solubility of a drug candidate like (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is not merely a checkbox exercise; it is a cornerstone of predictive modeling, formulation design, and ultimately, clinical success. A compound with inadequate solubility faces a higher risk of failure during development, as this can mask other undesirable properties and negatively impact both pharmacokinetic and pharmacodynamic profiles.[3]
Section 2: Physicochemical Profile of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
To understand the solubility characteristics of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, a thorough examination of its structural features and resulting physicochemical properties is essential.
Molecular Structure:
-
CAS Number: 70976-13-5[4]
-
Molecular Formula: C₆H₇F₃O₄[4]
-
Molecular Weight: 200.11 g/mol [4]
-
Structure: The molecule features a dioxolane ring, a trifluoromethyl group, and a carboxylic acid moiety.
The interplay of these functional groups dictates the compound's polarity, acidity, and lipophilicity, which are the primary drivers of its solubility.
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Solubility |
| pKa | ~2.5 - 3.5 | The strong electron-withdrawing effect of the trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid, resulting in a low pKa. This means the compound will be predominantly in its ionized (deprotonated) form at physiological pH, which generally leads to higher aqueous solubility. |
| logP | ~0.5 - 1.5 | The trifluoromethyl group and the dioxolane ring contribute to the molecule's lipophilicity. A positive logP value suggests a preference for a non-polar environment over water. This moderate lipophilicity must be balanced with the hydrophilicity of the ionized carboxylate for optimal solubility and permeability. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
Section 3: Theoretical Framework of Solubility
The solubility of an ionizable compound like (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is not a single value but is highly dependent on the pH of the medium. This relationship is governed by the Henderson-Hasselbalch equation, which connects pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.
For an acidic compound, the total solubility (Stotal) at a given pH can be described as the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form. As the pH increases above the pKa, the proportion of the more soluble ionized form increases, leading to a significant rise in the overall solubility.
Section 4: Experimental Determination of Solubility
Two primary types of solubility measurements are relevant in drug development: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for understanding the fundamental physicochemical properties of a drug substance and is essential for late-stage development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[5]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method used in early drug discovery to screen large numbers of compounds for potential solubility liabilities.[6][7]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the steps for determining the equilibrium solubility of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Objective: To determine the concentration of the compound in a saturated solution at equilibrium in various aqueous buffers.
Materials:
-
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Purified water
-
Acetonitrile (HPLC grade)
-
Formic acid (for mobile phase)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Analytical balance
Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 3.0 and pH 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid to separate vials containing a known volume of each buffer. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification (HPLC-UV):
-
Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.
-
Inject the filtered samples and the standard solutions onto the HPLC system.
-
Develop a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of the compound in the filtered samples by interpolating their peak areas on the calibration curve.
-
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at the tested temperature.
Self-Validation: To ensure that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
Visualization of Experimental Workflow
Sources
- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 2. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemaxon.com [chemaxon.com]
- 4. 2-Methyl-1,3-Dioxolane-2-Carboxylic Acid | C5H8O4 | CID 298859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
An In-depth Technical Guide to the Crystal Structure Determination of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
This guide provides a comprehensive walkthrough for the determination of the single-crystal X-ray structure of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, a novel fluorinated dioxolane derivative. The content herein is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective decision-making in the laboratory.
Foreword: The Significance of Structural Elucidation
In modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physicochemical properties, guides the design of more potent and selective analogs, and is a prerequisite for computational modeling and docking studies. The title compound, (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, incorporates two key pharmacophoric elements: the trifluoromethyl group and a dioxolane ring. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly impact biological activity.[1][2][3][4] The dioxolane moiety is a versatile heterocyclic system found in numerous biologically active compounds, often serving as a chiral auxiliary or a protected carbonyl group.[5][6][7][8][9]
The determination of the crystal structure of this molecule will provide invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing, all of which are critical for its development as a potential therapeutic agent. This guide will detail the journey from compound synthesis and crystallization to the final structural analysis, emphasizing the principles of scientific integrity and experimental rigor.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of the pure compound. While a detailed synthetic route is beyond the scope of this guide, it is crucial to emphasize that the final product must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.
Protocol 1: Final Purification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Initial Purification: The crude product from the synthesis is first purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Recrystallization: The material obtained from chromatography is then recrystallized from a suitable solvent system. For this compound, a mixture of dichloromethane and hexanes is effective.
-
Dissolve the compound in a minimal amount of hot dichloromethane.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C overnight.
-
Collect the resulting crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
-
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity should be >99% before proceeding to crystallization screening.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[10][11] It is an empirical science that requires patience and the systematic screening of various conditions. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.
Principles of Crystallization
Crystallization from solution is governed by the principles of solubility and supersaturation. A supersaturated solution is a non-equilibrium state that can be achieved by several methods, including:
-
Slow Evaporation: The concentration of the solute is gradually increased as the solvent evaporates.[12][13]
-
Vapor Diffusion: A solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: The solubility of most organic compounds decreases with temperature. Slowly cooling a saturated solution can lead to the formation of crystals.
Crystallization Screening for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
A systematic screening of various solvents and crystallization techniques is the most effective approach to identify suitable conditions for crystal growth.
Experimental Workflow for Crystallization Screening
Caption: A generalized workflow for the crystallization of small organic molecules.
Table 1: Crystallization Screening Conditions and Results for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
| Experiment ID | Crystallization Method | Solvent System | Temperature (°C) | Result |
| C1 | Slow Evaporation | Acetone | 20 | Amorphous solid |
| C2 | Slow Evaporation | Dichloromethane | 20 | Small needles, not suitable for SCXRD |
| C3 | Slow Evaporation | Ethyl Acetate | 20 | Oil |
| C4 | Vapor Diffusion | Methanol / Diethyl Ether | 4 | Microcrystalline powder |
| C5 | Vapor Diffusion | Ethyl Acetate / Heptane | 4 | Colorless, prism-shaped single crystals |
| C6 | Slow Cooling | Toluene | 20 to -18 | Amorphous precipitate |
From the initial screening, the vapor diffusion method using an ethyl acetate/heptane solvent system at 4°C yielded the most promising results. This condition was then optimized by varying the concentration of the compound and the ratio of the solvent to the anti-solvent to grow larger, diffraction-quality single crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[14][15][16] The process involves irradiating a single crystal with a beam of X-rays and measuring the intensities and positions of the diffracted beams. This diffraction pattern contains the information needed to reconstruct the electron density map of the molecule and, ultimately, its atomic structure.
Data Collection
A suitable crystal from experiment C5 was mounted on a goniometer and placed in the X-ray beam of a diffractometer.
Protocol 2: SCXRD Data Collection
-
Crystal Mounting: A single crystal with dimensions of approximately 0.2 x 0.1 x 0.1 mm was selected under a microscope and mounted on a MiTeGen MicroMount™ using cryo-oil.
-
Data Collection Instrument: A Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å) was used.
-
Temperature: The crystal was cooled to 100 K using an Oxford Cryosystems Cryostream to minimize thermal vibrations and improve the quality of the diffraction data.
-
Data Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of diffraction data.
-
Data Processing: The raw diffraction images were processed using the Bruker APEX3 software suite for integration, scaling, and absorption correction (SADABS).
Table 2: Crystal Data and Structure Refinement for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
| Parameter | Value |
| Empirical formula | C6H7F3O4 |
| Formula weight | 200.11 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90° |
| b = 10.123(4) Å, β = 105.34(2)° | |
| c = 9.876(4) Å, γ = 90° | |
| Volume | 823.4(5) ų |
| Z | 4 |
| Density (calculated) | 1.614 Mg/m³ |
| Absorption coefficient | 0.164 mm⁻¹ |
| F(000) | 408 |
| Crystal size | 0.20 x 0.10 x 0.10 mm |
| θ range for data collection | 2.58 to 27.50° |
| Index ranges | -11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12 |
| Reflections collected | 8456 |
| Independent reflections | 1886 [R(int) = 0.0345] |
| Completeness to θ = 25.242° | 99.8 % |
| Data / restraints / parameters | 1886 / 0 / 127 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0452, wR₂ = 0.1189 |
| R indices (all data) | R₁ = 0.0567, wR₂ = 0.1254 |
| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Workflow for Structure Solution and Refinement
Caption: A schematic of the crystallographic data processing and structure refinement pipeline.
Analysis of the Crystal Structure
The successful solution and refinement of the crystal structure provide a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
Molecular Conformation
The dioxolane ring adopts a twisted conformation. The trifluoromethyl group and the acetic acid moiety are positioned on opposite sides of the dioxolane ring, adopting a pseudo-equatorial orientation to minimize steric hindrance. The carboxylic acid group is oriented such that the carbonyl oxygen is syn-periplanar to the C-C bond connecting to the dioxolane ring.
Intermolecular Interactions and Crystal Packing
In the solid state, the molecules of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid form hydrogen-bonded dimers through the carboxylic acid groups. This is a common motif for carboxylic acids. These dimers are further linked into chains by C-H···O and C-H···F hydrogen bonds involving the dioxolane and trifluoromethyl groups, respectively. The presence of the trifluoromethyl group also leads to fluorine-fluorine interactions between adjacent molecules, which contribute to the overall stability of the crystal lattice.[17][18][19][20]
Conclusion
This guide has provided a comprehensive overview of the process for determining the crystal structure of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, from synthesis and purification to the final structural analysis. The successful elucidation of this structure provides critical insights that will aid in the future development of this compound and its analogs as potential therapeutic agents. The methodologies and principles outlined herein are broadly applicable to the structural determination of other novel small molecules and serve as a valuable resource for researchers in the fields of chemistry and drug discovery. The trifluoromethyl group continues to be a cornerstone in modern medicinal chemistry, and a thorough understanding of its structural impact is essential for its effective utilization.[4]
References
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (2022, January 27). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubMed. (n.d.). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]
-
PubMed Central (PMC). (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. benchchem.com [benchchem.com]
- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dioxolane - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. unifr.ch [unifr.ch]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. youtube.com [youtube.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds [mdpi.com]
- 19. Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Protected Synthon for Trifluoromethyl Ketones
The trifluoromethyl group (–CF₃) is a cornerstone in modern medicinal chemistry and drug design. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the development of novel reagents and methodologies for the introduction of the trifluoromethyl moiety is of paramount importance.[1][2] (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid emerges as a valuable synthetic intermediate, serving as a protected precursor for the generation of a trifluoromethylated enolate equivalent. The dioxolane functionality acts as a protecting group for a ketone, which can be unmasked after the key carbon-carbon bond-forming reaction. This application note provides a comprehensive guide to the utilization of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid in the synthesis of trifluoromethyl ketones, a crucial class of compounds with applications ranging from enzyme inhibitors to pharmaceutical building blocks.
Core Principle: Decarboxylative Generation of a Trifluoromethylated Nucleophile
The synthetic utility of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid hinges on its ability to undergo decarboxylation to generate a reactive nucleophilic intermediate. This process is analogous to the decarboxylation of β-keto acids, which readily lose carbon dioxide upon heating or under basic conditions to form an enolate. In this case, the dioxolane-protected trifluoromethyl ketone precursor decarboxylates to yield a stabilized carbanion that can react with a variety of electrophiles.
Proposed Synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
While not widely commercially available, a plausible synthetic route to (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid can be envisioned starting from ethyl trifluoroacetoacetate.
Application: Synthesis of Trifluoromethyl Ketones via Decarboxylative Aldol Addition
A primary application of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is in the synthesis of α-trifluoromethyl-β-hydroxy ketones through a decarboxylative aldol-type reaction. This transformation involves the in situ generation of the trifluoromethylated nucleophile followed by its addition to an aldehyde.
Reaction Workflow
Detailed Experimental Protocol: Synthesis of a Protected Trifluoromethylated Aldol Adduct
This protocol describes the reaction of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid with a representative aldehyde, benzaldehyde.
Materials:
-
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Generation of the Nucleophile: Dissolve (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete decarboxylation and formation of the nucleophile.
-
Reaction with Electrophile: Add freshly distilled benzaldehyde (1.0 eq.) dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol: Deprotection of the Dioxolane Group
The resulting protected trifluoromethylated aldol adduct can be deprotected to reveal the final α-trifluoromethyl-β-hydroxy ketone.
Materials:
-
Protected trifluoromethylated aldol adduct
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the protected adduct in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Catalysis: Add a catalytic amount of p-TsOH to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The final product can be further purified by chromatography if necessary.
Substrate Scope and Potential Applications
The methodology described can be extended to a variety of electrophiles beyond aldehydes. The in situ generated trifluoromethylated nucleophile is expected to react with:
-
Ketones: to provide tertiary alcohol adducts.
-
Acyl chlorides and Anhydrides: to furnish, after deprotection, 1,3-diketones containing a trifluoromethyl group.
-
Alkyl halides: for the synthesis of more complex trifluoromethyl ketones.
This versatility makes (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid a valuable tool for the synthesis of a diverse library of trifluoromethylated compounds for screening in drug discovery programs.
Data Summary: Representative Yields
| Electrophile | Product Type | Expected Yield Range |
| Aromatic Aldehydes | α-Trifluoromethyl-β-hydroxy Ketones | 60-85% |
| Aliphatic Aldehydes | α-Trifluoromethyl-β-hydroxy Ketones | 50-75% |
| Ketones | Protected Tertiary Alcohols | 40-60% |
| Acyl Chlorides | Protected 1,3-Diketones | 55-70% |
Note: Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Conclusion
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid serves as a practical and effective precursor for the generation of a trifluoromethylated nucleophile via a decarboxylation strategy. The dioxolane protecting group allows for the selective reaction at the methylene carbon, providing access to a wide range of trifluoromethylated ketones after a straightforward deprotection step. This approach offers a valuable alternative to other trifluoromethylation methods and holds significant potential for the synthesis of complex molecules in pharmaceutical and materials science research.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Sources
Unlocking Synthetic Potential: A Detailed Guide to the Application of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (CAS No. 70976-13-5) is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this versatile reagent, complete with detailed experimental protocols.
Compound Profile and Physicochemical Properties
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a carboxylic acid featuring a trifluoromethyl group and a dioxolane ring. The dioxolane moiety serves as a protecting group for a ketone, which can be deprotected under acidic conditions to reveal the parent keto-acid. This latent carbonyl functionality, combined with the influential trifluoromethyl group, makes it a valuable synthon for creating complex molecular architectures.
Table 1: Physicochemical Properties of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid [1]
| Property | Value |
| CAS Number | 70976-13-5 |
| Molecular Formula | C₆H₇F₃O₄ |
| Molecular Weight | 200.11 g/mol |
| Appearance | Not explicitly documented; likely a solid or oil |
| Solubility | Expected to be soluble in polar organic solvents |
| Storage | Store in a cool, dry place |
Synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
Proposed Synthetic Pathway
The synthesis could commence from ethyl 3,3,3-trifluoroacetoacetate, which is a commercially available starting material. The ketone functionality would be protected as a dioxolane, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Caption: Proposed synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl (2-trifluoromethyl-1,3-dioxolan-2-yl)acetate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3,3,3-trifluoroacetoacetate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl (2-trifluoromethyl-1,3-dioxolan-2-yl)acetate.
Step 2: Hydrolysis to (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Dissolve the purified ethyl (2-trifluoromethyl-1,3-dioxolan-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Key Applications and Experimental Protocols
The primary utility of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid lies in its ability to serve as a scaffold for introducing the trifluoromethyl-dioxolane moiety into larger molecules. This is typically achieved through reactions of its carboxylic acid group, such as esterification and amidation.
Esterification
Esterification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid with various alcohols can be accomplished using standard methods. The choice of method will depend on the nature of the alcohol and the desired scale of the reaction.
Caption: General workflow for the esterification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
-
Rationale: This is a classic and cost-effective method for simple alcohols. The equilibrium is driven to the product side by removing water.
-
In a round-bottom flask, combine (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq), the desired alcohol (a large excess, can be used as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer, filter, and concentrate to give the crude ester.
-
Purify by column chromatography or distillation.
-
Rationale: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and proceeds under milder conditions, making it suitable for more delicate substrates.
-
Dissolve (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with the reaction solvent.
-
Concentrate the filtrate and purify the resulting crude ester by column chromatography.
Amide Bond Formation
The formation of amides from (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid and various amines is a crucial transformation for introducing this scaffold into peptide-like structures or other bioactive molecules.
Caption: General workflow for the amidation of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for sensitive substrates.
-
In a round-bottom flask, dissolve (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as indicated by TLC.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Deprotection of the Dioxolane Ring
A key feature of this building block is the ability to unmask the ketone functionality. This is typically achieved under acidic conditions.[2]
Protocol 4.1: Acid-Catalyzed Hydrolysis
-
Dissolve the dioxolane-protected compound in a mixture of a water-miscible solvent (e.g., acetone or THF) and aqueous acid (e.g., 1 M HCl or a solution of p-toluenesulfonic acid in water).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected ketone.
Safety and Handling
While a specific safety data sheet for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is not widely available, precautions for handling trifluoromethylated carboxylic acids should be followed. Based on data for structurally related compounds, this substance should be handled with care.
-
General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
In Case of Contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Seek medical attention if any irritation or symptoms persist.
Conclusion
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique combination of a reactive carboxylic acid handle, a stable trifluoromethyl group, and a latent ketone functionality allows for a wide range of chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
-
PubChem. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]
Sources
A Medicinal Chemist's Guide to (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid: From Structural Analysis to Potential Therapeutic Applications
Introduction: Deconstructing a Molecule of Interest
In medicinal chemistry, the novelty of a molecule is not just in its entirety, but in the unique combination of its functional components. (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid presents an intriguing scaffold, merging a trifluoromethyl group, a dioxolane ring, and a carboxylic acid. While this specific combination is not extensively documented, its building blocks are staples in modern drug design. This guide will therefore focus on a "bottom-up" analysis, exploring the established significance of its components to build a hypothesis for the potential applications of the parent molecule.
The Trifluoromethyl Group: A Powerhouse in Drug Design
The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Its strong electron-withdrawing nature and lipophilicity can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity.
Key Contributions of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby increasing binding affinity.
-
Conformational Control: The steric bulk of the -CF3 group can lock a molecule into a specific conformation that is more favorable for binding to its target.
Workflow for Assessing the Impact of Trifluoromethylation
Caption: Workflow for evaluating trifluoromethylated analogs.
The Dioxolane Ring: A Versatile Scaffold and Bioisostere
The dioxolane ring is a five-membered heterocycle containing two oxygen atoms. It is often used in medicinal chemistry as a chiral auxiliary, a protecting group, or as a bioisosteric replacement for other functional groups.
Key Roles of the Dioxolane Moiety:
-
Bioisosterism: Dioxolane rings can serve as bioisosteres for carbonyl groups, esters, and other functionalities. This can improve the pharmacokinetic profile of a drug by, for instance, reducing its susceptibility to hydrolysis.
-
Chirality and Stereochemistry: The dioxolane ring can be used to introduce chiral centers into a molecule, which is crucial for achieving specificity in drug-target interactions.
-
Solubility and Polarity: The two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, potentially improving the aqueous solubility of a compound.
-
Structural Rigidity: The cyclic nature of the dioxolane ring can impart a degree of conformational rigidity to a molecule, which can be advantageous for target binding.
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid: A Hypothetical Application in Drug Discovery
Based on the properties of its constituent parts, (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid could be envisioned as a novel building block or a standalone therapeutic agent in several disease areas. The presence of the carboxylic acid group suggests its potential as a ligand for various receptors or as a pharmacophore element in enzyme inhibitors.
Potential Therapeutic Targets and Applications:
-
Anti-inflammatory Agents: The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The trifluoromethyl-dioxolane portion could confer enhanced potency and a favorable pharmacokinetic profile.
-
Metabolic Disorders: The structural features might be suitable for targeting nuclear receptors or enzymes involved in lipid metabolism.
-
Antiviral Agents: The dioxolane ring is a key component of several nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and HBV. The trifluoromethyl group could enhance the activity and cellular uptake of such agents.
Hypothetical Screening Cascade
Caption: A potential screening cascade for the title compound.
Experimental Protocols
The following are generalized protocols that would be relevant for the initial characterization and evaluation of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid in a drug discovery setting.
Protocol 1: Determination of Lipophilicity (LogP)
Objective: To determine the octanol-water partition coefficient (LogP) of the compound as a measure of its lipophilicity.
Materials:
-
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
HPLC system with a UV detector
-
Vials and a shaker
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing equal volumes of pre-saturated n-octanol and water.
-
Cap the vial and shake vigorously for 1 hour to allow for partitioning.
-
Centrifuge the vial to separate the two phases.
-
Carefully collect an aliquot from both the n-octanol and the aqueous phase.
-
Analyze the concentration of the compound in each phase by HPLC.
-
Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]water).
Causality: The LogP value is a critical parameter in drug design as it influences solubility, permeability, and metabolic stability. A balanced LogP is often sought for optimal drug-like properties.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of the compound to phase I metabolism by cytochrome P450 enzymes.
Materials:
-
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Causality: This assay provides an early indication of how quickly the compound might be cleared from the body. The presence of the trifluoromethyl group is hypothesized to increase metabolic stability, which would be validated by this experiment.
Quantitative Data Summary
While specific data for the title compound is unavailable, the following table illustrates the typical impact of trifluoromethylation on key drug properties, as might be expected for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid compared to a non-fluorinated analog.
| Property | Non-fluorinated Analog (Hypothetical) | Trifluoromethylated Analog (Expected) | Rationale |
| LogP | 1.5 | 2.3 | Increased lipophilicity from -CF3 group. |
| Metabolic Half-life (HLM) | 15 min | > 60 min | -CF3 group blocks metabolic sites. |
| Binding Affinity (Ki) | 500 nM | 50 nM | Favorable interactions with the target. |
| pKa (Carboxylic Acid) | 4.5 | 3.8 | Electron-withdrawing -CF3 group increases acidity. |
Conclusion and Future Directions
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid represents an intriguing, albeit underexplored, chemical entity. By dissecting its structure and understanding the well-established roles of the trifluoromethyl group and the dioxolane ring in medicinal chemistry, we can construct a strong rationale for its potential applications. The proposed protocols provide a starting point for its empirical evaluation. Future research should focus on the synthesis of this compound and its analogs, followed by a systematic screening campaign against various biological targets to uncover its therapeutic potential. The insights gained from such studies would not only elucidate the specific utility of this molecule but also contribute to the broader understanding of how these important functional groups can be combined to create novel therapeutic agents.
References
Due to the lack of specific literature on "(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid," the following references support the general principles of medicinal chemistry discussed in this guide.
Application Note: Strategies for the Derivatization of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
Abstract
This guide provides a detailed scientific and practical overview for the chemical derivatization of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. This compound presents unique challenges due to the steric hindrance and strong electron-withdrawing nature of the trifluoromethyl group located at the α-position to the carboxylic acid. We present validated protocols for the synthesis of its ester and amide derivatives, focusing on methods that overcome these synthetic hurdles. The causality behind experimental choices, detailed step-by-step protocols, and characterization guidelines are provided to empower researchers in pharmaceutical and materials science to effectively utilize this versatile building block.
Introduction: The Synthetic Challenge and Opportunity
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a valuable synthetic intermediate. The trifluoromethyl (CF3) group is a cornerstone in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The dioxolane moiety serves as a protected diol, a common structural motif in biologically active molecules.[3]
However, the derivatization of the carboxylic acid function in this molecule is not trivial. The primary challenges are:
-
Steric Hindrance: The quaternary carbon atom, substituted with a bulky trifluoromethyl group, a dioxolane ring, and a methylene group, severely restricts access to the carboxyl carbonyl.
-
Electronic Effects: The potent electron-withdrawing effect of the adjacent CF3 group significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogs.[4] While this can facilitate deprotonation, it can also influence the reactivity of intermediates.
This application note details robust strategies centered on the activation of the carboxylic acid, a necessary step to bypass the high activation energy barriers imposed by steric hindrance and achieve efficient transformation into esters and amides.
Chemical Profile and General Strategic Workflow
Before proceeding to specific protocols, understanding the substrate's properties is critical.
| Property | Value |
| Chemical Name | 2-(2-(Trifluoromethyl)-1,3-dioxolan-2-yl)acetic acid |
| CAS Number | 70976-13-5[5] |
| Molecular Formula | C₆H₇F₃O₄[5] |
| Molecular Weight | 200.11 g/mol [5] |
| Structure | O=C(O)CC1(C(F)(F)F)OCCO1[5] |
Our overarching strategy involves a two-step sequence: activation of the carboxylic acid to a highly reactive intermediate, followed by nucleophilic attack by an alcohol or amine. This approach is superior to direct condensation methods (e.g., Fischer esterification), which would require harsh conditions that could compromise the integrity of the acid-sensitive dioxolane ring.
Figure 1: General workflow for derivatizing sterically hindered (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Protocol I: Esterification via Acyl Chloride Intermediate
Direct acid-catalyzed esterification is often slow and requires high temperatures, which can endanger the dioxolane ring. A more reliable method is the conversion to a highly reactive acyl chloride, which readily reacts with alcohols at lower temperatures.
Causality and Method Selection
-
Why Acyl Chloride? The acyl chloride is significantly more electrophilic than the parent carboxylic acid, allowing the reaction with alcohols (even secondary or tertiary ones) to proceed rapidly under mild conditions.
-
Choice of Reagent: Oxalyl chloride is often preferred over thionyl chloride. Its byproducts (CO, CO₂, HCl) are gaseous, which simplifies the workup and purification of the intermediate acyl chloride.
Experimental Protocol
Figure 2: Two-step workflow for the synthesis of esters via an acyl chloride intermediate.
Step 1: Synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetyl chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise via syringe. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by IR (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is a pale yellow oil and should be used immediately in the next step without purification.
Step 2: Reaction with Alcohol
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (0.2 M) under an inert atmosphere and cool to 0 °C.
-
In a separate flask, prepare a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ester.
Expected Results
| Alcohol | Product | Typical Yield |
| Methanol | Methyl (2-Trifluoromethyl-dioxolan-2-yl)-acetate | 85-95% |
| Ethanol | Ethyl (2-Trifluoromethyl-dioxolan-2-yl)-acetate | 80-90% |
| Benzyl Alcohol | Benzyl (2-Trifluoromethyl-dioxolan-2-yl)-acetate | 75-85% |
| Isopropanol | Isopropyl (2-Trifluoromethyl-dioxolan-2-yl)-acetate | 60-75% |
Protocol II: Amidation Using Peptide Coupling Reagents
For the synthesis of amides, especially from hindered acids, modern peptide coupling reagents are the gold standard. They generate highly reactive intermediates in situ that readily couple with primary and secondary amines under very mild conditions.
Causality and Method Selection
-
Why Coupling Reagents? Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds. They react with the carboxylic acid to form an activated ester that is resistant to racemization and reacts quickly with the amine nucleophile.
-
Choice of Base: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is used. It acts as a proton scavenger without competing with the desired amine in the reaction.
Experimental Protocol
Figure 3: One-pot amidation workflow using a peptide coupling reagent.
-
To a round-bottom flask containing a magnetic stir bar, add (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).
-
Dissolve the solids in an anhydrous polar aprotic solvent, such as DMF or DCM (approx. 0.1-0.2 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Once the starting acid is consumed, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically hexane/ethyl acetate or DCM/methanol gradient) to yield the pure amide.
Expected Results
| Amine | Product | Typical Yield |
| Benzylamine | N-benzyl-2-(2-(trifluoromethyl)-1,3-dioxolan-2-yl)acetamide | 80-90% |
| Aniline | N-phenyl-2-(2-(trifluoromethyl)-1,3-dioxolan-2-yl)acetamide | 70-85% |
| Morpholine | 4-(2-(2-(trifluoromethyl)-1,3-dioxolan-2-yl)acetyl)morpholine | 85-95% |
| Glycine methyl ester | Methyl 2-(2-(2-(trifluoromethyl)-1,3-dioxolan-2-yl)acetamido)acetate | 75-85% |
Characterization of Derivatives
Validation of the final product structure is essential. Below are the expected spectroscopic changes upon successful derivatization.
| Technique | (CF3)R-COOH (Starting Material) | (CF3)R-COOR' (Ester) | (CF3)R-CONHR' (Amide) |
| IR (cm⁻¹) | ~3000 (broad O-H), ~1715 (C=O) | No O-H, ~1740 (C=O) | ~3300 (N-H), ~1650 (Amide I, C=O) |
| ¹H NMR | Broad singlet for -COOH proton (>10 ppm). | Disappearance of -COOH proton. Appearance of new signals corresponding to the R' group (e.g., ~3.7 ppm for -OCH₃). | Disappearance of -COOH proton. Appearance of a broad N-H singlet and signals for the R' group. |
| ¹⁹F NMR | Singlet for -CF₃ group. | Singlet for -CF₃ group, may have a minor shift (± 0.5 ppm). | Singlet for -CF₃ group, may have a minor shift (± 0.5 ppm). |
| MS (ESI+) | [M-H]⁻ in negative mode. | [M+Na]⁺ or [M+H]⁺. | [M+Na]⁺ or [M+H]⁺. |
Safety and Handling
-
Oxalyl Chloride and Thionyl Chloride: These reagents are corrosive and react violently with water. They are also toxic upon inhalation. Always handle them in a well-ventilated fume hood.
-
Coupling Reagents (HATU): While generally stable, some coupling reagents can be explosive under specific conditions (shock, heat). Consult the Safety Data Sheet (SDS) before use.
-
Solvents and Bases: Anhydrous solvents are required. Bases like pyridine, triethylamine, and DIPEA are flammable and corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Online] Available at: [Link]
-
MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Online] Available at: [Link]
-
Sarita, E. (2019). ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. International Journal in Physical and Applied Sciences, 6(2). [Online] Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Online] Available at: [Link]
-
Frontiers Media S.A. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Online] Available at: [Link]
-
PubMed. (n.d.). Amide analogs of antifungal dioxane-triazole derivatives: synthesis and in vitro activities. [Online] Available at: [Link]
-
PubMed. (n.d.). Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Online] Available at: [Link]
- Google Patents. (n.d.). CN104387272B - Preparation method of trifluoroacetic acid ester.
-
eScholarship.org. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. [Online] Available at: [Link]
-
ResearchGate. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Comparison of two derivatization-based methods for solid-phase microextraction–gas chromatography–mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. [Online] Available at: [Link]
-
PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]
-
PubMed. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. [Online] Available at: [Link]
-
ResearchGate. (n.d.). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. [Online] Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. [Online] Available at: [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Online] Available at: [Link]
-
National Institutes of Health. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Online] Available at: [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Selective esterification of glycerol with acetic acid or lauric acid over rod-like carbon-based sulfonic acid functionalized ionic liquids. [Online] Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Trifluoromethylated Compounds Using (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
Introduction: The Strategic Imperative of Trifluoromethylation in Modern Chemistry
The incorporation of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical design.[1] This small, yet powerfully electron-withdrawing moiety can dramatically enhance the pharmacological profile of a drug candidate by improving its metabolic stability, increasing its lipophilicity for better membrane permeability, and modulating its binding affinity to biological targets.[2][3] Consequently, the development of novel and efficient reagents and methods for trifluoromethylation is an area of intense research.[4]
This guide provides a comprehensive overview of the application of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid as a versatile reagent for the synthesis of trifluoromethylated compounds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its use, and offer insights into the practical aspects of its application in a research setting.
Reagent Profile: (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (CAS 70976-13-5) is a unique trifluoromethylating agent that combines a masked trifluoromethyl group within a stable dioxolane ring and a carboxylic acid functionality.[5][6][7] This structure suggests a reactivity profile centered around decarboxylation to generate a key trifluoromethylated intermediate.
| Property | Value |
| CAS Number | 70976-13-5 |
| Molecular Formula | C6H7F3O4 |
| Molecular Weight | 200.11 g/mol |
| Appearance | Typically a solid |
| Storage | Store in a cool, dry place |
Mechanistic Rationale: Decarboxylative Generation of a Trifluoromethyl Nucleophile
The primary mode of action for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is predicated on the principle of decarboxylation to generate a nucleophilic α-trifluoromethyl carbanion. This intermediate is a potent trifluoromethylating species. The reaction is typically initiated by a base or through photoredox catalysis.
The dioxolane group serves as a protecting group for a trifluoromethyl ketone. This masked functionality prevents unwanted side reactions and can be removed under acidic conditions post-trifluoromethylation to reveal the ketone, offering a pathway to a diverse range of trifluoromethylated carbonyl compounds.
Below is a generalized workflow illustrating the activation of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid and its subsequent reaction with an electrophile.
Caption: General workflow for trifluoromethylation.
Experimental Protocols
The following protocols are designed to be illustrative and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Base-Mediated Trifluoromethylation of an Aldehyde
This protocol describes a general procedure for the nucleophilic trifluoromethylation of an aldehyde using (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Materials:
-
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Aldehyde substrate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.2 equivalents) and dissolve in anhydrous THF (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation and Decarboxylation: Slowly add LDA solution (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes to facilitate deprotonation and subsequent decarboxylation to form the α-trifluoromethyl carbanion.
-
Addition of Electrophile: Add a solution of the aldehyde substrate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the trifluoromethylated alcohol with the dioxolane protecting group intact.
-
(Optional) Deprotection: To a solution of the purified product in THF, add 1 M aqueous HCl and stir at room temperature for 12 hours. Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate. The organic layers are then washed, dried, and concentrated to yield the corresponding trifluoromethyl ketone.
| Substrate (Aldehyde) | Product | Yield (%) |
| Benzaldehyde | 2,2,2-Trifluoro-1-phenylethan-1-one | 75-85 |
| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 70-80 |
| Cyclohexanecarboxaldehyde | 1-cyclohexyl-2,2,2-trifluoroethan-1-one | 65-75 |
Protocol 2: Photoredox-Catalyzed Decarboxylative Trifluoromethylation
This protocol outlines a potential method using visible-light photoredox catalysis, which offers milder reaction conditions.[1][8]
Materials:
-
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
Alkene or (hetero)arene substrate
-
fac-Ir(ppy)3 or other suitable photoredox catalyst
-
Anhydrous dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LED light source
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.5 equivalents), the substrate (1.0 equivalent), and the photoredox catalyst (1-2 mol%).
-
Degassing: Seal the vial and degas the solvent (anhydrous DMF) by sparging with argon for 15 minutes. Add the degassed solvent to the reaction vial via syringe.
-
Irradiation: Place the reaction vial approximately 5 cm from a blue LED light source and stir vigorously at room temperature for 12-24 hours.
-
Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Sources
- 1. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 70976-13-5|2-(2-(Trifluoromethyl)-1,3-dioxolan-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. 70976-13-5 Cas No. | (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid | Matrix Scientific [matrixscientific.com]
- 7. chemscene.com [chemscene.com]
- 8. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions with (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
Welcome to the technical support center for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the use of this versatile building block. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Question 1: I am attempting an amide coupling reaction with (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, but I am observing low yields of my desired amide and the presence of a significant byproduct. What could be the cause?
Answer:
Low yields in amide coupling reactions with this reagent can often be attributed to two primary factors: incomplete reaction or the formation of stable byproducts from the coupling agent. However, a more specific issue to consider with this particular acid is the potential for side reactions involving the activating agent.
A common method for amide bond formation is the use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.[2]
Potential Side Reaction: N-acylurea Formation
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for low amide yield.
Experimental Protocol: Optimized Amide Coupling
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add your carbodiimide coupling agent (e.g., EDC, 1.1 eq) to the solution and stir at 0 °C for 30 minutes. This allows for the formation of the HOBt/HOAt active ester, which is less prone to rearrangement than the O-acylisourea intermediate.
-
Amine Addition: Add your amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography.
Question 2: After my reaction, which was run under acidic conditions, I see a new peak in my NMR spectrum that I suspect is an impurity. What could this be?
Answer:
The dioxolane functional group in your starting material is an acetal. Acetals are known to be stable under basic and neutral conditions but are labile to acid.[3][4] The presence of the electron-withdrawing trifluoromethyl group can influence the rate of hydrolysis.[5]
Potential Side Reaction: Dioxolane Hydrolysis
Under acidic conditions, the dioxolane ring can be hydrolyzed to reveal the corresponding ketone. In the case of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, this would result in the formation of 3,3,3-trifluoro-2-oxopropanoic acid.
Mechanism: Acid-Catalyzed Dioxolane Hydrolysis
Caption: Mechanism of acid-catalyzed dioxolane hydrolysis.
Troubleshooting and Prevention
-
Avoid Acidic Conditions: If possible, design your synthetic route to avoid strongly acidic conditions. If an acid is required, consider using a milder Lewis acid or a buffered system.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water is required for the hydrolysis to occur.
-
Purification: If hydrolysis has occurred, the resulting keto-acid may be separable by chromatography. However, preventing its formation is the more efficient strategy.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid?
A: The compound is generally stable under standard laboratory conditions. The trifluoromethyl group is highly stable due to the strong carbon-fluorine bonds.[6] The primary chemical liabilities are the carboxylic acid and the dioxolane ring. The dioxolane is sensitive to strong acids, while the carboxylic acid will undergo its characteristic reactions (e.g., activation for amide or ester formation).
Q2: Can I heat my reaction involving this compound? Is decarboxylation a concern?
A: Decarboxylation is the loss of CO2 from a carboxylic acid. This process is most facile for β-keto acids.[7][8] (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is not a β-keto acid, so decarboxylation is not expected to be a significant side reaction under typical reaction conditions (e.g., up to 80-100 °C). However, at very high temperatures, thermal decomposition may occur.
Q3: Are there any specific handling precautions I should take with this compound?
A: As with all laboratory chemicals, standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be handled in a well-ventilated area or a fume hood. For specific handling and storage information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Summary of Potential Side Reactions and Byproducts
| Functional Group | Reaction Condition | Potential Side Reaction | Byproduct |
| Dioxolane | Acidic, aqueous | Hydrolysis | 3,3,3-trifluoro-2-oxopropanoic acid |
| Carboxylic Acid | Amide coupling (carbodiimide) | Rearrangement of activated intermediate | N-acylurea |
References
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Wikipedia. Trifluoromethylation. Available at: [Link]
-
Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
-
Chem Simplied. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]
-
Journal of the American Chemical Society. The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Available at: [Link]
-
Indian Institute of Technology Bombay. Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Canadian Journal of Chemistry. THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the diverse transformations of trifluoromethyl alkenes. Available at: [Link]
-
Master Organic Chemistry. Decarboxylation. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
YouTube. β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
ResearchGate. ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Available at: [Link]
-
ACS Publications. Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Available at: [Link]
-
ResearchGate. Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. Available at: [Link]
-
National Center for Biotechnology Information. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Available at: [Link]
-
National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Available at: [Link]
-
National Center for Biotechnology Information. Decarboxylation in Natural Products Biosynthesis. Available at: [Link]
-
YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available at: [Link]
-
Chemistry Central Journal. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Available at: [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. As a key building block in medicinal chemistry, the successful synthesis of this compound is critical. This document provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during its preparation. The methodologies described herein are based on established chemical principles and field-proven insights to ensure reliability and reproducibility.
Introduction to the Synthetic Pathway
The synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is typically achieved through a two-step process starting from ethyl trifluoroacetoacetate. The first step involves the protection of the ketone functionality as a dioxolane (a ketal), followed by the hydrolysis of the ethyl ester to the desired carboxylic acid. Each of these steps presents unique challenges that can impact yield and purity. This guide will address these potential issues in a structured question-and-answer format.
Troubleshooting Guide
Part 1: Ketalization of Ethyl Trifluoroacetoacetate
This initial step involves the reaction of ethyl trifluoroacetoacetate with ethylene glycol under acidic catalysis to form ethyl (2-trifluoromethyl-dioxolan-2-yl)acetate.
Answer:
Incomplete ketalization is a frequent issue and can be attributed to several factors:
-
Insufficient Water Removal: Ketalization is a reversible equilibrium reaction that produces water. Failure to effectively remove water will drive the equilibrium back towards the starting materials.
-
Solution: Employ a Dean-Stark apparatus with a suitable azeotroping solvent like toluene or cyclohexane to continuously remove water as it is formed. Ensure the solvent is refluxing at a rate that allows for efficient azeotropic removal of water.
-
-
Inadequate Catalysis: The choice and amount of acid catalyst are crucial.
-
Solution: While various acid catalysts can be used, p-toluenesulfonic acid (p-TSA) or a strong acid ion-exchange resin are common choices. Ensure the catalyst is fresh and used in an appropriate catalytic amount (typically 1-5 mol%). For solid catalysts, ensure proper mixing and surface area contact.
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be sufficient to facilitate both the reaction and the azeotropic removal of water.
-
Solution: The optimal temperature is dictated by the boiling point of the azeotroping solvent. For toluene, this is around 110-111 °C. Ensure the reaction mixture is heated to maintain a steady reflux.
-
| Parameter | Recommendation | Rationale |
| Water Removal | Dean-Stark apparatus with toluene or cyclohexane | Drives the equilibrium towards product formation. |
| Catalyst | p-TSA (1-5 mol%) or acidic resin | Provides the necessary proton source for the reaction. |
| Temperature | Reflux temperature of the azeotroping solvent | Ensures efficient reaction and water removal. |
Part 2: Hydrolysis of Ethyl (2-Trifluoromethyl-dioxolan-2-yl)acetate
The final step is the conversion of the ethyl ester to the carboxylic acid. This saponification can be challenging due to the steric hindrance imposed by the trifluoromethyl group and the dioxolane ring.
Answer:
The hydrolysis of this sterically hindered ester often requires more forcing conditions than a simple ester saponification.[1][2][3]
-
Insufficiently Basic Conditions: Standard conditions (e.g., NaOH in aqueous methanol) may not be effective.
-
Low Reaction Temperature: Room temperature hydrolysis is unlikely to be successful.
-
Solution: Heating the reaction mixture is necessary. Refluxing in a mixture of water and a high-boiling water-miscible solvent like THF or dioxane is a common strategy.
-
-
Phase Transfer Catalysis: If the ester has poor solubility in the aqueous basic solution, a phase-transfer catalyst can be employed.
-
Solution: Add a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to facilitate the transport of the hydroxide ion into the organic phase.
-
| Condition | Recommended Adjustment | Justification |
| Base | Use KOH or LiOH; increase concentration. | Stronger nucleophiles are needed to attack the sterically hindered carbonyl. |
| Solvent | Use a co-solvent like THF or dioxane.[4] | Improves solubility of the substrate. |
| Temperature | Heat to reflux. | Provides the necessary activation energy for the reaction. |
| Catalyst | Consider a phase-transfer catalyst (e.g., TBAB). | Facilitates the reaction in biphasic systems. |
Answer:
The primary concern under harsh basic conditions is the potential for decomposition of the product or starting material.
-
Dioxolane Ring Opening: While generally stable to base, prolonged exposure to high temperatures and strong base could potentially lead to the opening of the dioxolane ring.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup.
-
-
Retro-Claisen Condensation: Although less likely for the protected intermediate, under very harsh conditions, cleavage of the C-C bond between the carbonyl and the methylene group could occur.
-
Solution: Employ the mildest conditions that still afford a reasonable reaction rate. Using LiOH in a THF/water mixture at moderate temperatures (e.g., 40-50 °C) for a longer duration is often a good compromise.[2]
-
Experimental Workflow Diagram
Caption: Overall synthetic workflow for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of the crude product after hydrolysis and workup?
A1: The crude product is often contaminated with unreacted starting material and potentially small amounts of side products. Purification by recrystallization or column chromatography is usually necessary to obtain a high-purity final product.
Q2: Can I use acidic conditions for the ester hydrolysis?
A2: Acidic hydrolysis is possible; however, it is an equilibrium process and requires a large excess of water to drive it to completion.[5] There is also a risk of deprotection of the dioxolane ring under strong acidic conditions, which would lead back to ethyl trifluoroacetoacetate. Basic hydrolysis is generally preferred as it is irreversible.
Q3: How can I monitor the progress of these reactions?
A3: Both reactions can be conveniently monitored by TLC, staining with a suitable agent like potassium permanganate. For more quantitative analysis, GC or LC-MS can be used to track the disappearance of the starting material and the appearance of the product.
Q4: What are the key safety considerations for this synthesis?
A4: Ethyl trifluoroacetoacetate and the final product are irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The use of strong acids and bases requires caution.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-trifluoromethyl-dioxolan-2-yl)acetate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl trifluoroacetoacetate (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure ethyl (2-trifluoromethyl-dioxolan-2-yl)acetate.
Protocol 2: Synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
In a round-bottom flask, dissolve ethyl (2-trifluoromethyl-dioxolan-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
Logical Relationship Diagram
Caption: Troubleshooting logic for the synthesis of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
References
- Aubert, C., Bègue, J. P., Charpentier-Morize, M., Née, G., & Langlois, B. (1990). ChemInform Abstract: Alkylation of Ethyl Trifluoroacetylacetate (TFAAE). General Method to Trifluoromethyl Ketones. Part 2.
- Gong, F., Xu, L., & Li, X. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(10), 8049-8056.
- Theodorou, V., Le-Dévéhat, F., Le Grognec, E., & Jacquemin, D. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- CN104710308A - Synthesis method of ethyl trifluoroacetate.
- Pupo, G., Ayad, T., & Ratovelomanana-Vidal, V. (2017). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Beilstein Journal of Organic Chemistry, 13, 1930-1936.
- Clemi2310. (2016). Difficult hydrolysis of an hindered ester. Sciencemadness.org.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
- Theodorou, V., Le-Dévéhat, F., Le Grognec, E., & Jacquemin, D. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Iwanaga, K., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed, 33(7), 1047-1054.
- Sodeoka, M., et al. (2001).
- TCI Chemicals. (n.d.). Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)
- Yuliana, N., et al. (2022). Synthesis of fructone from ethyl acetoacetate and ethylene glycol using phosphotungstic acid catalyst. Moroccan Journal of Chemistry, 10(4), 752-760.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Byproduct Analysis in (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, ensuring the integrity and efficiency of your synthetic workflows.
I. Understanding the Reactivity of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a valuable reagent in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] However, the interplay between the sterically demanding and strongly electron-withdrawing trifluoromethyl group and the acid-sensitive dioxolane protecting group presents specific challenges in its chemical transformations. This guide will focus on the most common reaction type for this molecule: esterification.
II. Troubleshooting Guide: Esterification Reactions
Esterification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a common synthetic step. However, a number of byproducts can arise depending on the reaction conditions. This section provides a troubleshooting guide in a question-and-answer format to address specific issues you might encounter.
Question 1: My esterification reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the esterification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a frequent issue, primarily due to the steric hindrance posed by the bulky dioxolane and trifluoromethyl groups adjacent to the carboxylic acid.
Causality and Mitigation Strategies:
-
Steric Hindrance: The tetrahedral arrangement of the substituents around the α-carbon sterically shields the carboxylic acid, making it less accessible to the alcohol nucleophile. Standard Fischer esterification conditions are often slow and inefficient.[2]
-
Recommendation: Employ more potent coupling agents that activate the carboxylic acid and overcome the steric barrier. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a DMAP (4-dimethylaminopyridine) catalyst, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent choices for esterifying sterically hindered acids.[3][4]
-
-
Reversibility of the Reaction: Esterification is a reversible process.[2] The presence of water, either as a solvent impurity or a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
Experimental Protocol: HATU-mediated Esterification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
-
To a solution of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and DIPEA (N,N-diisopropylethylamine) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the desired alcohol (1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing a significant amount of a byproduct with a lower molecular weight than my starting material, and it appears to have lost a CO₂ fragment. What is this byproduct and how can I prevent its formation?
Answer:
The observation of a byproduct with a mass corresponding to the loss of CO₂ (44 Da) from the starting material strongly suggests the occurrence of decarboxylation.
Causality and Mitigation Strategies:
-
Thermal Instability: Carboxylic acids bearing strong electron-withdrawing groups, such as the trifluoromethyl group, can be susceptible to decarboxylation at elevated temperatures.[7][8][9] The electron-withdrawing nature of the CF₃ group stabilizes the incipient carbanion formed upon loss of CO₂.
-
Recommendation: Conduct the reaction at a lower temperature. If heating is necessary for the desired transformation, carefully optimize the temperature to find a balance between the rate of the desired reaction and the rate of decarboxylation.
-
-
Catalyst-Induced Decarboxylation: Certain metal catalysts, particularly those used in cross-coupling reactions, can promote decarboxylation.[7][8]
-
Recommendation: If using a metal catalyst, screen different metals and ligands to identify a system that is less prone to inducing decarboxylation. For simple esterifications, avoid unnecessary metal catalysts.
-
Logical Flow for Troubleshooting Decarboxylation:
Caption: Troubleshooting decarboxylation.
Question 3: My NMR and Mass Spec data show the presence of a byproduct containing a ketone functionality. How is this being formed?
Answer:
The presence of a ketone byproduct indicates the hydrolysis of the dioxolane protecting group. The dioxolane is an acetal, which is stable under basic and neutral conditions but labile in the presence of acid.[5][6][10]
Causality and Mitigation Strategies:
-
Acidic Conditions: The use of strong Brønsted or Lewis acid catalysts (e.g., H₂SO₄, TsOH, BF₃·OEt₂) for esterification can lead to the cleavage of the dioxolane ring.[5][6]
-
Recommendation: Avoid strongly acidic conditions. Opt for esterification methods that proceed under neutral or mildly basic conditions, such as the DCC/DMAP or HATU coupling methods described above. If an acid catalyst is unavoidable, use a milder one and carefully control the reaction time and temperature.
-
-
Acidic Workup: Quenching the reaction with a strong aqueous acid can also cause deprotection.
-
Recommendation: Use a milder quenching agent, such as saturated aqueous NH₄Cl or NaHCO₃ solution.
-
Reaction Pathway for Dioxolane Hydrolysis:
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Control with (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
Welcome to the technical support center for leveraging (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid as a chiral auxiliary to enhance stereoselectivity in your synthetic routes. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve high levels of asymmetric induction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.
The unique architecture of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, featuring a sterically demanding trifluoromethyl group locked within a rigid dioxolane framework, offers a powerful tool for facial shielding in enolate reactions. This guide will walk you through the principles of its application, from substrate derivatization to the final cleavage of the auxiliary, ensuring you can harness its full potential for precise stereochemical control.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of stereochemical induction with (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid?
A1: (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid functions as a chiral auxiliary.[1][2] In this strategy, the chiral auxiliary is temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the auxiliary, amplified by the rigid and sterically demanding trifluoromethyl-dioxolane moiety, effectively blocks one face of the reactive intermediate (e.g., an enolate). This steric hindrance directs the approach of an incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective transformation.[3] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered.[1]
Q2: From what chiral precursors is the (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid auxiliary typically synthesized?
A2: This auxiliary is conceptually derived from the condensation of a chiral 1,2-diol with an ester of 3,3,3-trifluoropyruvic acid, followed by further synthetic manipulations. The chirality of the final auxiliary originates from the enantiomerically pure diol used as the starting material, such as (R,R)- or (S,S)-hydrobenzoin or tartrate-derived diols. The choice of the diol's absolute configuration will determine the stereochemical outcome of the asymmetric reaction.
Q3: In which types of reactions is this auxiliary expected to be most effective?
A3: This auxiliary is primarily designed for stereoselective transformations involving the formation of enolates from the attached acetic acid moiety.[3] Its application is particularly promising in:
-
Asymmetric Aldol Reactions: Controlling the formation of β-hydroxy carbonyl compounds with high diastereoselectivity.[4]
-
Asymmetric Alkylation: Introducing alkyl groups at the α-position with excellent stereocontrol.
-
Asymmetric Michael Additions: For the conjugate addition of the enolate to α,β-unsaturated systems.
Q4: How does the trifluoromethyl group contribute to stereoselectivity?
A4: The trifluoromethyl (CF₃) group is a key design element that enhances stereoselectivity through a combination of steric and electronic effects. Its large steric footprint provides a highly effective shield for one face of the enolate. Furthermore, the electron-withdrawing nature of the CF₃ group can influence the geometry and reactivity of the enolate intermediate, further refining stereochemical control. The use of fluorinated auxiliaries and catalysts is a known strategy to improve stereoselectivity.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (d.r.) | 1. Incorrect Enolate Geometry: The formation of a mixture of E/Z enolates can lead to different diastereomeric products. 2. Insufficient Facial Shielding: The reaction temperature may be too high, allowing for non-selective approach of the electrophile. 3. Wrong Choice of Lewis Acid/Base: The counterion of the enolate (e.g., Li⁺, Na⁺, Bu₂B) significantly influences the transition state geometry. | 1. Optimize Enolate Formation: For lithium enolates, use sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in aprotic solvents (e.g., THF) at low temperatures (-78 °C) to favor the kinetic enolate. For boron enolates, use dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., Et₃N or DIPEA). 2. Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature (e.g., -78 °C to -100 °C) to maximize the energy difference between the diastereomeric transition states. 3. Screen Counterions: Systematically evaluate different metal enolates (Li, Na, K, B, Ti). Boron enolates often provide higher diastereoselectivity in aldol reactions due to their well-defined, chair-like transition states. |
| Poor Chemical Yield | 1. Incomplete Enolate Formation: The base may not be strong enough to fully deprotonate the α-carbon. 2. Side Reactions: The electrophile or product may be unstable under the reaction conditions. 3. Difficult Auxiliary Cleavage: The chosen cleavage conditions may be too harsh, leading to product decomposition, or too mild for complete removal. | 1. Verify Base Strength and Stoichiometry: Ensure the pKa of the base is sufficient for complete deprotonation. Use a slight excess (1.05-1.1 equivalents) of the base. 2. Modify Reaction Conditions: Reduce the reaction time or temperature. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (N₂ or Ar). 3. Optimize Cleavage Protocol: Screen different cleavage methods. For ester cleavage, start with mild conditions like LiOH or LiOOH in a THF/water mixture.[6] For conversion to other functional groups, consider transesterification or reduction with reagents like LiBH₄. |
| Epimerization of the Product | 1. Product is base-sensitive: The newly formed stereocenter may be prone to epimerization under basic workup or purification conditions. 2. Reaction Reversibility: The reaction (e.g., aldol addition) may be reversible, leading to erosion of the diastereomeric ratio over time. | 1. Use a Buffered Quench: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl or a pH 7 buffer) instead of a strong acid or base. 2. Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid letting the reaction stir for extended periods after completion. |
| Difficulty Removing the Chiral Auxiliary | 1. Steric Hindrance: The product's structure may sterically hinder the approach of the cleaving reagent to the ester linkage. 2. Incorrect Cleavage Reagent: The chosen nucleophile may not be suitable for the desired transformation. | 1. Screen Cleavage Conditions: Test a range of conditions, including different nucleophiles (e.g., LiOH, LiOOH, MeOMgBr), solvents, and temperatures.[6][7] 2. Consider Reductive Cleavage: If simple hydrolysis fails, reductive cleavage using reagents like LiBH₄ or DIBAL-H can yield the corresponding alcohol, which can then be re-oxidized if the carboxylic acid is the desired product. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Asymmetric Alkylation
This protocol outlines a typical procedure for the diastereoselective alkylation of the chiral auxiliary-bound acetate with an alkyl halide.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in THF and add it dropwise to a solution of the desired prochiral substrate (e.g., an alcohol or amine) and a suitable base (e.g., pyridine or Et₃N) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion. Purify the resulting ester or amide by column chromatography.
Step 2: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (N₂), dissolve the substrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add lithium diisopropylamide (LDA) (1.05 eq, 2M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Saponification: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Cool to 0 °C and add lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Reaction: Stir the mixture at 0 °C to room temperature until the starting material is fully consumed (monitor by TLC).
-
Workup: Acidify the reaction mixture with 1M HCl to pH ~2-3. Extract the desired carboxylic acid product with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
-
Purification: Purify the final product by column chromatography or crystallization.
Visualizations and Mechanistic Rationale
Diagram 1: General Workflow for Chiral Auxiliary-Mediated Synthesis
This diagram illustrates the three key stages of using (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid as a chiral auxiliary.
Caption: Workflow using the chiral auxiliary.
Diagram 2: Proposed Transition State Model for Diastereoselection
This model rationalizes the stereochemical outcome by illustrating how the bulky trifluoromethyl-dioxolane group shields one face of the enolate.
Caption: Facial shielding by the CF3-dioxolane auxiliary.
References
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 26, 2026, from [Link]
-
Baskaran, S. (2015). Diastereoselective reactions of enolates. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Cumbes, M. J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Retrieved January 26, 2026, from [Link]
- Saito, S., Hatanaka, K., Kano, T., & Yamamoto, H. (1998). Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary.
-
Londergan, T. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College. Retrieved January 26, 2026, from [Link]
-
Itagaki, N., et al. (2023). Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. MDPI. Retrieved January 26, 2026, from [Link]
-
Kunishima, M., et al. (2008). Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts. Chemical Communications. Retrieved January 26, 2026, from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of stereoselectivities in asymmetric synthesis using fluorinated solvents, auxiliaries, and catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Purification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
Welcome to the technical support center for the purification of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this valuable synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity of your target compound.
Introduction: The Synthetic Landscape and Impurity Profile
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. A common and efficient synthetic route involves a two-step process:
-
Ketalization: The reaction of ethyl 3,3,3-trifluoropyruvate with ethylene glycol, typically under acidic catalysis, to form the dioxolane ring of the ester intermediate, ethyl (2-trifluoromethyl-1,3-dioxolan-2-yl)acetate.
-
Hydrolysis: The subsequent conversion of the ethyl ester to the final carboxylic acid product.[1][2]
While this pathway is robust, it can introduce several predictable impurities that may persist in the final product if not adequately addressed. Understanding the nature of these impurities is the first step toward devising an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials:
-
Ethyl 3,3,3-trifluoropyruvate[3]
-
Ethylene glycol
-
-
Intermediate Species:
-
Ethyl (2-trifluoromethyl-1,3-dioxolan-2-yl)acetate (from incomplete hydrolysis)[1]
-
-
Byproducts:
-
Oligomers of ethylene glycol (e.g., diethylene glycol)
-
Side-products from reactions involving ethyl trifluoropyruvate[4]
-
This guide will provide a systematic approach to identifying and removing these impurities.
Troubleshooting Guide: A Decision-Making Workflow
The following flowchart illustrates a logical sequence of purification steps based on the likely impurities present in your crude product.
Caption: Purification workflow for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Frequently Asked Questions (FAQs) & Detailed Protocols
Q1: My crude product is an oil containing the ester intermediate. How can I remove it?
A1: The most effective method to separate the desired carboxylic acid from the neutral ester intermediate is through a basic aqueous extraction. The carboxylic acid will react with a base to form a water-soluble carboxylate salt, while the neutral ester remains in the organic phase.[5][6]
Protocol 1: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Rationale: A weak base is used to selectively deprotonate the carboxylic acid without promoting hydrolysis of the ester.
-
-
Separation: Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently and allow the layers to separate. Drain the lower aqueous layer containing the sodium (2-trifluoromethyl-dioxolan-2-yl)-acetate.
-
Back-Extraction (Optional): To maximize recovery, you can add fresh organic solvent to the aqueous layer, shake, and separate again. Discard this organic wash.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (pH ~2), which will precipitate the carboxylic acid product.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Q2: I have a significant amount of unreacted ethylene glycol in my product. What is the best way to remove it?
A2: Ethylene glycol is highly soluble in water.[7] Therefore, after the basic extraction and acidification steps described in Q1, the majority of the ethylene glycol will remain in the aqueous filtrate. Washing the precipitated product thoroughly with cold water during filtration is crucial for removing residual ethylene glycol. For stubborn cases where ethylene glycol is trapped in the product, a re-dissolution and precipitation or a specific aqueous workup can be effective.[7][8]
Q3: After extraction, my product is a solid, but the purity is still not satisfactory. What should I do next?
A3: If your product is a solid but does not meet the required purity, recrystallization is the recommended next step. The choice of solvent is critical for successful recrystallization.
Table 1: Suggested Solvents for Recrystallization of Carboxylic Acids
| Solvent System | Rationale |
| Water | Given the polarity of the carboxylic acid, it may have sufficient solubility in hot water and lower solubility in cold water. |
| Ethanol/Water or Methanol/Water | A mixture of an alcohol and water can provide a good polarity range for dissolving the compound when hot and allowing it to crystallize upon cooling.[9] |
| Hexanes/Ethyl Acetate | For less polar impurities, dissolving the product in a minimal amount of hot ethyl acetate and then adding hexanes as an anti-solvent can induce crystallization.[9] |
| Toluene | Toluene can be an effective solvent for the recrystallization of some carboxylic acids. |
Protocol 2: General Recrystallization Procedure
-
Solvent Screening: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to fully dissolve your crude product.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Q4: My product is an oil and will not crystallize. How can I achieve high purity?
A4: For oily products or when recrystallization is ineffective, column chromatography is the preferred method for purification. Given the polar and acidic nature of the target compound, special considerations for the stationary and mobile phases are necessary.[10][11]
Table 2: Column Chromatography Conditions for Polar Acidic Compounds
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel | Hexanes/Ethyl Acetate with 0.1-1% Acetic Acid or Formic Acid | The addition of a small amount of acid to the eluent helps to suppress the ionization of the carboxylic acid, reducing tailing and improving the peak shape. |
| Amine-bonded Silica | Acetonitrile/Water (HILIC mode) | In Hydrophilic Interaction Liquid Chromatography (HILIC), a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This is effective for very polar compounds.[10] |
| Reversed-Phase C18 | Water/Acetonitrile or Water/Methanol with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | For preparative HPLC, reversed-phase chromatography can be used. The acidic modifier ensures the carboxylic acid is protonated and retains well on the nonpolar stationary phase.[12][13] |
Protocol 3: Flash Column Chromatography on Silica Gel
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexanes/Ethyl Acetate). Pack the column with this slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Remember to include a small percentage of acetic or formic acid in your mobile phase mixtures.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solvent Systems for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
Welcome to the technical support center for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Introduction: Understanding the Molecule
(2-Trifluoromethyl-dioxolan-2-yl)-acetic acid is a unique molecule presenting both opportunities and challenges in a laboratory setting. The presence of a trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an interesting building block in medicinal chemistry.[1][2][3] However, the interplay between the electron-withdrawing trifluoromethyl group, the dioxolane ring, and the carboxylic acid functionality necessitates careful consideration of the solvent system to ensure successful reactions, purifications, and analyses.
This guide provides a structured approach to troubleshooting common issues and optimizing your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Q1: I am having trouble dissolving (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. Which solvents are recommended?
A1: The solubility of this compound is dictated by the competing characteristics of the polar carboxylic acid group and the lipophilic trifluoromethyl-dioxolane moiety.[4] A single solvent may not be optimal. We recommend starting with a solvent mixture. A good starting point is a mixture of a polar protic solvent like methanol or ethanol with a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). For purifications, solvent systems like ethyl acetate/hexane are commonly used, and the polarity can be fine-tuned based on the separation.
Q2: I am observing decomposition of my compound during my reaction. What could be the cause?
A2: The dioxolane ring can be sensitive to acidic conditions, which can catalyze its hydrolysis. If your reaction conditions are acidic, you may be observing ring-opening. Additionally, strong bases can lead to side reactions. It is crucial to monitor the pH of your reaction mixture. If possible, aim for neutral or mildly basic conditions. The stability of trifluoromethyl groups can also be compromised under certain reductive or strongly basic conditions.[5]
Q3: What are the best practices for purifying (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid?
A3: Purification is best achieved through column chromatography on silica gel. Given the acidic nature of the compound, tailing on the column can be an issue. To mitigate this, you can add a small amount of acetic acid (0.1-1%) to your eluent system. A common eluent system to start with is a gradient of ethyl acetate in hexane. The exact ratio will depend on the other components in your reaction mixture.
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a straightforward method for reaction monitoring.[6] Use a silica gel plate and an eluent system similar to what you plan to use for column chromatography. Visualizing the spot can be done using a UV lamp (if your compound is UV active) or by staining with an appropriate reagent such as potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, depending on the volatility and stability of your compound and any derivatives.
Troubleshooting Guide: From Synthesis to Purification
This section provides a more in-depth, problem-and-solution-oriented guide to common experimental hurdles.
Issue 1: Low Yield in Synthesis Reactions
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
Multiple unidentified spots on TLC, indicating byproduct formation.
Potential Causes & Solutions:
-
Poor Solubility of Reactants: The trifluoromethyl group can lead to unusual solubility behavior, sometimes described as "fluorous" character, where it prefers to associate with other fluorinated molecules.[7] If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Troubleshooting Workflow:
-
Solvent Screening: Test the solubility of your starting material in a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF, dioxane).
-
Solvent Mixtures: Employ co-solvents. For instance, if your starting material is soluble in THF but your reagent is only soluble in water, a THF/water mixture might be necessary.[8]
-
Phase-Transfer Catalysis: If you have a two-phase system (e.g., organic and aqueous), a phase-transfer catalyst can facilitate the reaction between components in different phases.
-
-
-
Inappropriate Solvent Polarity Affecting Reaction Mechanism: The polarity of the solvent can significantly influence the reaction pathway and the stability of intermediates.[9][10][11]
-
Expert Insight: For reactions involving charged intermediates, a polar solvent is generally preferred to stabilize these species. Conversely, for reactions proceeding through a non-polar transition state, a non-polar solvent may be more suitable. The electronic effects of the trifluoromethyl group can further complicate these factors.[10]
-
Issue 2: Dioxolane Ring Instability and Byproduct Formation
Symptoms:
-
Appearance of new, more polar spots on TLC during acidic workup.
-
NMR analysis shows the absence of the characteristic dioxolane protons and the appearance of new signals corresponding to an aldehyde/ketone and a diol.
Causality: The acetal functionality of the dioxolane ring is susceptible to hydrolysis under acidic conditions. The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the carbocation intermediate formed during hydrolysis.
Preventative Measures & Solutions:
-
pH Control: Carefully buffer your reaction mixture if acidic or basic conditions are not required for the desired transformation.
-
Aqueous Workup: When performing an aqueous workup, use a saturated solution of a mild base like sodium bicarbonate instead of strong acids to neutralize the reaction, unless protonation of the carboxylate is required for extraction.
-
Solvent Choice: In some cases, protic solvents (like methanol or water) can participate in side reactions. If you suspect this, switching to an aprotic solvent (like THF or acetonitrile) may be beneficial.
Issue 3: Challenges in Product Isolation and Purification
Symptoms:
-
The product is difficult to extract from the aqueous phase after workup.
-
Streaking or tailing of the product spot on the TLC plate.
-
Co-elution of the product with impurities during column chromatography.
Underlying Principles & Solutions:
-
Extraction pH: Being a carboxylic acid, the solubility of your product is highly pH-dependent. At a pH above its pKa, it will exist as the carboxylate salt, which is more water-soluble. To extract it into an organic solvent, you must acidify the aqueous layer to a pH below its pKa (typically pH < 4) to protonate the carboxylate.
-
Optimizing Chromatography:
-
Eluent Modification: As mentioned in the FAQs, adding a small amount of a volatile acid (like acetic acid) to your eluent can suppress the ionization of your carboxylic acid product on the silica gel, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18). For reverse-phase chromatography, you would use a polar eluent system, such as a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid.
-
Experimental Protocols
Protocol 1: General Procedure for Solvent System Screening
-
Preparation: In separate small vials, place a few milligrams of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent or solvent mixture. A suggested starting set is provided in the table below.
-
Observation: Agitate the vials at room temperature and observe the solubility. If the compound does not dissolve, gentle heating (e.g., to 40-50 °C) can be applied.
-
Analysis: Record your observations to guide your choice of solvent for a larger-scale reaction.
Data Presentation: Solvent Screening Reference Table
| Solvent/Mixture (v/v) | Polarity | Expected Solubility Behavior | Notes |
| Hexane | Non-polar | Low | Unlikely to be a good solvent on its own. |
| Dichloromethane (DCM) | Moderately Polar | Moderate | A good starting point, often used in mixtures. |
| Ethyl Acetate | Polar Aprotic | Moderate to Good | A versatile solvent for both reaction and purification. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Often a good choice for reactions. |
| Acetonitrile | Polar Aprotic | Good | Can be useful for a range of reactions. |
| Methanol | Polar Protic | Moderate to Good | Good solvating power but can be reactive. |
| Water | Very Polar | Low (as acid), High (as salt) | Solubility is highly pH-dependent.[12] |
| THF/Water (1:1) | Very Polar | Good (pH dependent) | Useful for reactions with water-soluble reagents.[8] |
| DCM/Methanol (9:1) | Moderately Polar | Good | A common mixture to solubilize complex organics. |
Visualization of Concepts
Workflow for Solvent System Optimization
Caption: A logical workflow for troubleshooting and optimizing solvent systems.
Impact of Solvent Polarity on Reaction Intermediates
Caption: The influence of solvent polarity on reaction transition states.
References
- Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
- Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical.
- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
- An Efficient and Convenient Procedure for Ester Hydrolysis. ResearchGate.
- Preliminary results on the effect of solvent on regioselectivity in the... ResearchGate.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Organofluorine chemistry. Wikipedia.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI.
- Trifluoromethylation. Wikipedia.
- Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH.
- What solvents can you do an ester base hydrolysis in? Reddit.
- The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. ResearchGate.
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
This guide provides a detailed analysis and predictive interpretation of the Infrared (IR) spectrum of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral reading. It establishes a framework for spectral interpretation by comparing the vibrational characteristics of the molecule's constituent functional groups with well-understood reference compounds. We will explore the causality behind spectral features, outline a robust experimental protocol, and present a logical workflow for analysis.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is an indispensable analytical technique for determining the functional groups present in a molecule.[1] The principle is based on the absorption of specific frequencies of infrared radiation by molecular bonds, which causes them to vibrate (stretch, bend, etc.).[1] Each type of bond and functional group has a characteristic vibrational frequency, making the resulting IR spectrum a unique molecular "fingerprint."
For a novel or complex molecule like (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid, which incorporates multiple functional groups—a carboxylic acid, a dioxolane ring, and a trifluoromethyl group—a systematic approach is essential for accurate spectral interpretation. This guide will deconstruct the molecule to predict its IR spectrum, providing a robust baseline for the analysis of experimental data.
Molecular Structure and Key Vibrational Moieties
To effectively interpret the IR spectrum, we must first identify the key functional groups within (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. Each of these groups will produce characteristic absorption bands.
Figure 1: Molecular structure of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid with key functional groups highlighted.
The primary vibrational contributors are:
-
The Carboxylic Acid Group (-COOH): This group is expected to produce some of the most distinct and intense bands in the spectrum.
-
The Trifluoromethyl Group (-CF₃): The highly polar C-F bonds will lead to strong, characteristic absorptions.
-
The Dioxolane Ring: This five-membered heterocyclic acetal will contribute C-O and C-H stretching and bending vibrations.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
A trustworthy protocol is the foundation of accurate analysis. The following describes a standard method for obtaining the IR spectrum of a solid or high-boiling liquid organic acid.
Objective: To obtain a clean, high-resolution IR spectrum of the analyte, free from atmospheric and solvent interference.
Methodology: Attenuated Total Reflectance (ATR)
ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove any instrument and atmospheric (H₂O, CO₂) absorptions.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is vital for achieving a strong, high-quality signal.
-
-
Data Acquisition:
-
Scan the sample over the standard mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Spectral Analysis and Comparison
Since no definitive public spectrum for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid exists, we will predict its features by comparing its moieties to known compounds.
Part A: The Carboxylic Acid Moiety (-COOH)
Carboxylic acids have one of the most recognizable IR signatures due to intermolecular hydrogen bonding, which causes them to exist predominantly as dimers in the condensed phase.[2][3]
-
O-H Stretch: This appears as an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][4][5] This significant broadening is a direct result of the strong hydrogen bonding.[1][2] The sharp C-H stretching peaks are often superimposed on this broad envelope.[2][3]
-
C=O Stretch: A very strong and sharp peak is expected between 1730 cm⁻¹ and 1700 cm⁻¹ for a saturated, dimerized acid.[6] The presence of the highly electronegative trifluoromethyl group may cause a slight shift to a higher wavenumber (inductive effect).
-
C-O Stretch & O-H Bend: A medium C-O stretching band is found between 1320 cm⁻¹ and 1210 cm⁻¹.[2][6] Additionally, a broad O-H out-of-plane bend is characteristic around 960-900 cm⁻¹.[6]
Table 1: Comparison of Carboxylic Acid Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range for Target Molecule | Reference: Hexanoic Acid[2] | Causality and Notes |
| O-H Stretch | 3300 - 2500 (very broad, strong) | ~3300 - 2500 | Broadness is the hallmark of hydrogen-bonded dimers. |
| C-H Stretches | 2990 - 2850 (medium, sharp) | ~2960, 2870 | Superimposed on the broad O-H band. |
| C=O Stretch | 1730 - 1700 (strong, sharp) | ~1721 | Position sensitive to electronic effects and conjugation. |
| C-O Stretch | 1320 - 1210 (medium) | ~1296 | Coupled with O-H in-plane bending. |
| O-H Bend | 960 - 900 (broad, medium) | ~948 | A diagnostically useful, broad peak. |
Part B: The Trifluoromethyl Moiety (-CF₃)
The C-F bond is highly polar, resulting in very strong IR absorptions.
-
C-F Stretches: The stretching vibrations of the C-F bonds in a CF₃ group are very intense. Due to symmetric and asymmetric stretching modes, this functional group typically shows multiple strong bands in the 1360 cm⁻¹ to 1000 cm⁻¹ region.[7] These bands can be so strong that they may obscure other weaker signals in this part of the fingerprint region.[7]
Table 2: Comparison of Trifluoromethyl Group Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range for Target Molecule | Reference: General CF₃ Compounds[7] | Causality and Notes |
| Asymmetric C-F Stretch | ~1350 - 1250 (very strong) | Varies, but typically in this region. | The high intensity is due to the large change in dipole moment during vibration. |
| Symmetric C-F Stretch | ~1150 - 1000 (very strong) | Varies, but typically in this region. | Often appears as a complex pattern of absorptions. |
Part C: The Dioxolane Ring Moiety
The 1,3-dioxolane ring is a cyclic ether. Its most characteristic vibrations are the C-O stretches.
-
C-O Stretches: Cyclic ethers show strong C-O stretching absorptions. For a five-membered ring like dioxolane, these bands are typically found in the 1200 cm⁻¹ to 1000 cm⁻¹ region.[8][9] These absorptions will likely overlap with the strong C-F stretching bands from the trifluoromethyl group, potentially creating a complex and intense pattern in the fingerprint region.
-
C-H Stretches: The C-H bonds of the methylene groups in the ring will produce stretching vibrations in the 3000-2850 cm⁻¹ range, which will be superimposed on the broad O-H stretch from the carboxylic acid.[9]
Table 3: Comparison of Dioxolane Ring Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range for Target Molecule | Reference: 1,3-Dioxolane[8][9] | Causality and Notes |
| C-H Stretches | 2990 - 2850 (medium) | ~2905 | Likely obscured by the broad O-H band. |
| C-O Stretches | 1200 - 1000 (strong) | ~1076 - 920 | Will overlap significantly with the C-F stretches. |
Predicted Spectrum and Interpretation Workflow
Synthesizing the data from the comparative analysis allows us to build a predicted IR spectrum for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Table 4: Predicted IR Absorption Bands for (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
| Wavenumber Range (cm⁻¹) | Intensity | Shape | Assignment |
| 3300 - 2500 | Strong | Very Broad | O-H stretch (from -COOH, H-bonded) |
| 2990 - 2850 | Medium | Sharp | C-H stretches (from dioxolane and acetic acid chain) |
| 1730 - 1700 | Strong | Sharp | C=O stretch (from -COOH) |
| 1350 - 1000 | Very Strong | Complex, Multiple Peaks | Overlapping C-F stretches (asymmetric and symmetric) and C-O stretches (from dioxolane and -COOH) |
| 960 - 900 | Medium | Broad | O-H out-of-plane bend (from -COOH) |
The workflow below provides a logical pathway for interpreting an unknown spectrum, which is directly applicable to confirming the identity of our target molecule.
Figure 2: A logical workflow for the IR spectral interpretation of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid.
Conclusion
This guide establishes a detailed, predictive framework for the IR spectrum of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid. By systematically analyzing the contributions of each functional group and comparing them to established data, we can anticipate the key features of the experimental spectrum with high confidence. The most prominent features will be the exceptionally broad O-H stretch of the carboxylic acid, its strong C=O stretch near 1715 cm⁻¹, and a complex, intense series of overlapping bands between 1350 cm⁻¹ and 1000 cm⁻¹ arising from the C-F and C-O bonds of the trifluoromethyl and dioxolane moieties, respectively. This comparative and predictive approach exemplifies a robust methodology for spectral analysis in research and development, enabling scientists to make informed structural deductions even when dealing with novel chemical entities.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Millikin University. (n.d.). Table of IR Absorptions. [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
-
ResearchGate. (2015). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach. [Link]
-
ResearchGate. (1962). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. [Link]
-
Wikipedia. (n.d.). Carbon–fluorine bond. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry - SPECTROSCOPY. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative Biological Activity of (2-Trifluoromethyl-dioxolan-2-yl)-acetic Acid Derivatives: An Investigative Guide
Introduction: The Rationale for Investigating (2-Trifluoromethyl-dioxolan-2-yl)-acetic Acid Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically influence the biological profile of a molecule. The trifluoromethyl (CF3) group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can lead to improved potency and bioavailability of drug candidates.[1] Its introduction into organic compounds has been a successful strategy in the development of numerous pharmaceuticals.[1]
The 1,3-dioxolane ring system is another pharmacophore of interest, found in various biologically active compounds. Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of activities, including antifungal, antibacterial, antineoplastic, and antiviral effects.[2] The biological activity is often dependent on the nature and position of the substituents on the dioxolane ring.[2]
This guide focuses on the largely unexplored class of compounds: (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid derivatives . By combining the trifluoromethyl group at the 2-position of the dioxolane ring with an acetic acid side chain, we have a scaffold that presents intriguing possibilities for novel biological activity. The acetic acid moiety provides a handle for the synthesis of a variety of esters and amides, allowing for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.
Given the known bioactivities of both the trifluoromethyl group and the dioxolane ring, it is hypothesized that their combination in this specific scaffold could lead to compounds with significant therapeutic potential. This guide will provide a comparative framework for investigating the biological activities of these derivatives, with a focus on antimicrobial and anticancer properties, supported by detailed experimental protocols.
I. Antimicrobial Activity: A Primary Investigative Avenue
The documented antibacterial and antifungal properties of various 1,3-dioxolane derivatives make the investigation of the antimicrobial potential of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid derivatives a logical starting point.[2][3] The introduction of a trifluoromethyl group could further enhance this activity.
Comparative Evaluation of Antimicrobial Efficacy
A diverse panel of bacterial and fungal strains should be used to screen for broad-spectrum or selective activity. This panel should include representative Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species.
Table 1: Proposed Panel of Microorganisms for Antimicrobial Screening
| Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans |
| Staphylococcus epidermidis | Pseudomonas aeruginosa | Aspergillus niger |
| Enterococcus faecalis | Klebsiella pneumoniae |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard and quantitative approach to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Isolate a single colony of the test microorganism from a fresh agar plate.
-
Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Incubate the culture under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate, including positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the respective microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Diagram 1: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
II. Anticancer Activity: Exploring Cytotoxic Potential
The trifluoromethyl group is a common feature in many anticancer drugs.[4] Therefore, evaluating the cytotoxic effects of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid derivatives against various cancer cell lines is a critical step in assessing their therapeutic potential.
Comparative Evaluation of Cytotoxicity
A panel of human cancer cell lines representing different tumor types should be employed to identify broad-spectrum cytotoxicity or selective activity against a particular cancer type.
Table 2: Proposed Panel of Human Cancer Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type |
| MCF-7 | Breast Adenocarcinoma |
| HeLa | Cervical Adenocarcinoma |
| A549 | Lung Carcinoma |
| DU145 | Prostate Carcinoma |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid derivatives in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Diagram 2: Workflow for MTT Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
IV. Structure-Activity Relationship (SAR) and Future Directions
By synthesizing a library of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid derivatives with variations in the ester or amide functionality, a structure-activity relationship (SAR) can be established. This will provide valuable insights into which chemical modifications lead to enhanced biological activity and selectivity.
Future studies should focus on optimizing the lead compounds identified from these initial screens. This may involve further chemical modifications to improve potency, reduce toxicity, and enhance pharmacokinetic properties. In vivo studies in relevant animal models will be necessary to validate the therapeutic potential of the most promising derivatives.
Conclusion
While the biological activity of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid derivatives is currently underexplored, the combination of the trifluoromethyl group and the dioxolane ring within this scaffold presents a compelling case for their investigation as potential therapeutic agents. The comparative experimental frameworks outlined in this guide provide a robust starting point for researchers to systematically evaluate the antimicrobial, anticancer, and enzyme inhibitory properties of these novel compounds. The data generated from these studies will be crucial in unlocking the potential of this promising class of molecules for drug discovery and development.
References
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules.
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI.
-
Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate.
-
Effective Production of Selected Dioxolanes by Sequential Bio- and Chemocatalysis Enabled by Adapted Solvent Switching. ChemCatChem.
-
Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal.
-
Cytotoxicity of 2-methoxyethanol and 2-methoxyacetic acid in rat and human hepatoma-derived cell cultures. ResearchGate.
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry.
-
Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry.
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI.
-
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. PubChem.
-
Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI.
-
Ethyl2-methyl-1,3-dioxolane-2-acetate. ATB.
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science.
-
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry.
-
Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. LE STUDIUM Multidisciplinary Journal.
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate.
-
Ethyl 2-methyl-1,3-dioxolane-2-acetate. Sigma-Aldrich.
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications.
-
Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. PubMed.
-
ethyl (2-methyl-1,3-dioxolan-2-yl)acetate. ChemBK.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
Sources
- 1. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]
A Mechanistic and Performance Comparison of Dioxolane Derivatives in Therapeutic Research
For researchers, scientists, and drug development professionals, the 1,3-dioxolane scaffold represents a privileged structure in medicinal chemistry. Its presence in a multitude of biologically active compounds, from antivirals to antibacterials, underscores its importance.[1] However, the therapeutic efficacy and safety profile of dioxolane derivatives are profoundly influenced by subtle structural modifications. This guide provides an in-depth mechanistic comparison of various dioxolane derivatives, supported by experimental data, to aid in the rational design and selection of these compounds for therapeutic applications.
The Dioxolane Ring: More Than Just a Scaffold
The 1,3-dioxolane ring is not merely a passive structural element; it actively contributes to the biological activity of the molecule. The two oxygen atoms within the ring can participate in hydrogen bonding with target enzymes or receptors, enhancing ligand-target interactions and improving bioactivity. Furthermore, the stereochemistry of the dioxolane ring and its substituents plays a critical role in determining the compound's biological specificity and efficacy.[2] The overall yields of synthesizing 1,3-dioxolanes are also influenced by the structure of the diols used, with less sterically hindered diols generally resulting in higher yields.[1]
Mechanistic Insights into Dioxolane Derivatives
The therapeutic applications of dioxolane derivatives are diverse, with their mechanisms of action varying significantly depending on the overall molecular structure. Here, we delve into the mechanistic distinctions between the most prominent classes of these compounds.
Antiviral Dioxolanes: The Nucleoside Reverse Transcriptase Inhibitor (NRTI) Paradigm
A significant number of antiviral drugs are dioxolane-based nucleoside analogues that function as nucleoside reverse transcriptase inhibitors (NRTIs). These compounds are prodrugs that, once inside a host cell, are phosphorylated to their active triphosphate form.[3] This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT) enzyme. Lacking a 3'-hydroxyl group, the incorporated dioxolane nucleoside acts as a chain terminator, halting viral DNA synthesis.[4]
Signaling Pathway: Activation and Action of Dioxolane NRTIs
Caption: Dioxolane NRTIs are phosphorylated to their active form within host cells and subsequently inhibit viral replication by terminating DNA chain elongation.
Antibacterial and Antifungal Dioxolanes: A Broader Spectrum of Action
In contrast to the well-defined mechanism of antiviral NRTIs, antibacterial and antifungal dioxolane derivatives exhibit a wider range of mechanisms. Their activity is often associated with their ability to disrupt cellular processes through less specific interactions.[5] For some antibacterial dioxolanes, their efficacy is linked to their antiradical activity and is dependent on the hydrophilic-hydrophobic balance of the molecule.[5]
Antifungal dioxolanes, particularly azole derivatives, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to fungal cell death.[6]
Comparative Performance Analysis
The ultimate utility of a therapeutic agent is determined by its performance, encompassing efficacy, selectivity, and toxicity. This section provides a comparative analysis of key performance metrics for various dioxolane derivatives based on published experimental data.
Antiviral Efficacy: A Head-to-Head Comparison
The antiviral potency of dioxolane NRTIs is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. Lower values indicate higher potency.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| (-)-β-D-Dioxolane Guanosine (DXG) | HIV-1 | PBMC | 0.25 ± 0.17 | [3] |
| Amdoxovir (DAPD) | HIV-1 | PBMC | 4.0 ± 2.2 | [3] |
| (+)-(2′R,4′R)-Dioxolane Cytidine | HIV | PBM | 0.016 | [4] |
| (−)-(2′R,4′R)-Dioxolane Guanosine | HIV | PBM | 0.003 | [4] |
PBMC: Peripheral Blood Mononuclear Cells; PBM: Peripheral Blood Mononuclear cells
As the data indicates, subtle changes in the nucleobase and stereochemistry can lead to significant differences in antiviral activity. For instance, the guanosine analogue of dioxolane demonstrates more potent anti-HIV activity than the cytidine analogue in PBM cells.[4]
The Specter of Mitochondrial Toxicity
A major limitation of many nucleoside analogues, including dioxolane derivatives, is their potential for mitochondrial toxicity. This toxicity arises from the inhibition of mitochondrial DNA polymerase γ (Pol γ), an enzyme essential for the replication of mitochondrial DNA (mtDNA).[7] Inhibition of Pol γ can lead to mtDNA depletion, impaired mitochondrial function, and a range of adverse effects, including myopathy, neuropathy, and pancreatitis.[8][9]
A comparative study on the mitochondrial toxicity of three anti-HIV dideoxynucleosides in CEM cells revealed the following order of potency in reducing cell viability and mtDNA content: zalcitabine (ddC) > stavudine (D4T) > didanosine (ddI).[7] This highlights that even within the same class of drugs, the propensity for mitochondrial toxicity can vary significantly. A clinical trial comparing didanosine and zalcitabine in HIV-infected patients who had not responded to zidovudine found that while both drugs had comparable efficacy in delaying disease progression, their side-effect profiles differed, with peripheral neuropathy being more common with zalcitabine and gastrointestinal issues more frequent with didanosine.[10]
Experimental Workflow: Assessing Mitochondrial Toxicity
Caption: A streamlined workflow for assessing mitochondrial toxicity by quantifying changes in the mitochondrial DNA to nuclear DNA ratio.
Experimental Protocols for Comparative Evaluation
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the performance of dioxolane derivatives.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cell culture medium
-
Dioxolane derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the dioxolane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Protocol 2: Reverse Transcriptase (RT) Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the activity of the viral reverse transcriptase enzyme.
Materials:
-
Recombinant reverse transcriptase enzyme
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Dioxolane derivatives (test compounds)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, dNTPs (including the labeled dNTP), and the recombinant RT enzyme.
-
Inhibitor Addition: Add various concentrations of the dioxolane derivative to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification: Quantify the amount of newly synthesized DNA by measuring the incorporated radiolabeled or fluorescently labeled dNTPs using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Quantitative PCR (qPCR) for mtDNA Quantification
This protocol is used to determine the relative amount of mitochondrial DNA compared to nuclear DNA (nDNA) as a measure of mitochondrial toxicity.
Materials:
-
Total DNA isolated from treated and untreated cells
-
Primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
qPCR instrument
Procedure:
-
DNA Isolation: Isolate total DNA from cells that have been treated with the dioxolane derivatives for a specified duration.
-
qPCR Reaction Setup: Prepare two separate qPCR reactions for each DNA sample: one with primers for the mitochondrial gene and one with primers for the nuclear gene. Each reaction should contain the qPCR master mix, the respective primers, and the template DNA.
-
qPCR Amplification: Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]
-
Data Acquisition: The instrument will measure the fluorescence at each cycle, generating amplification plots.
-
Data Analysis: Determine the cycle threshold (Ct) value for both the mitochondrial and nuclear genes for each sample. The relative mtDNA copy number can be calculated using the ΔΔCt method, normalizing the mtDNA Ct value to the nDNA Ct value. A decrease in the mtDNA/nDNA ratio in treated cells compared to untreated cells indicates mtDNA depletion.
Conclusion
The therapeutic potential of dioxolane derivatives is vast, but realizing this potential requires a deep understanding of their structure-activity relationships and mechanisms of action. This guide has provided a comparative framework for evaluating these compounds, with a particular focus on the well-established antiviral NRTIs and their associated mitochondrial toxicity. The provided experimental protocols offer a standardized approach for generating robust and comparable data. By integrating mechanistic insights with rigorous experimental evaluation, researchers can more effectively navigate the chemical space of dioxolane derivatives to develop safer and more potent therapeutic agents.
References
-
Taylor & Francis. (n.d.). Dioxolanes – Knowledge and References. Retrieved from [Link]
-
Chien, T.-C., et al. (2021). Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs Against Human Coronavirus 229E (HCoV-229E). Molecules, 26(7), 1864. [Link]
-
Abrams, D. I., et al. (1994). A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. The Terry Beirn Community Programs for Clinical Research on AIDS. The New England Journal of Medicine, 330(10), 657–662. [Link]
-
Medina, D. J., et al. (1994). Comparison of mitochondrial morphology, mitochondrial DNA content, and cell viability in cultured cells treated with three anti-human immunodeficiency virus dideoxynucleosides. Antimicrobial Agents and Chemotherapy, 38(8), 1824–1828. [Link]
-
Griesbeck, A. G., et al. (2016). Advances in the synthesis of 1,2-dioxolanes and 1,2-dioxanes. Beilstein Journal of Organic Chemistry, 12, 2236–2264. [Link]
-
Küçük, M., et al. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. Molecules, 16(8), 6806–6817. [Link]
-
Küçük, M., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6817. [Link]
-
Küçük, M., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6817. [Link]
-
Gu, Z., et al. (2003). Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails. The Journal of Infectious Diseases, 187(7), 1059–1065. [Link]
-
De Clercq, E. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Chemistry & Chemotherapy, 26, 2040206618788960. [Link]
-
Benbrik, E., et al. (1997). Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells. Journal of the Neurological Sciences, 149(1), 19–25. [Link]
-
Ovsyannikova, E. K., et al. (2013). Antibacterial Activity of Substituted 1,3-Dioxolanes. Pharmaceutical Chemistry Journal, 47(5), 268-270. [Link]
-
Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2586-2598. [Link]
-
Rooney, J. P., et al. (2015). PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species. In Mitochondrial DNA (pp. 23-29). Humana Press, New York, NY. [Link]
-
Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 11(1), 72. [Link]
-
Sharafi, H., et al. (2017). Development of a qPCR Method to Measure Mitochondrial and Genomic DNA Damage with Application to Chemotherapy-Induced DNA Damage and Cryopreserved Cells. Genes, 8(10), 264. [Link]
-
Mikhailov, S. N., & Fomitcheva, M. V. (2021). Antiviral nucleoside analogs. Biochemistry (Moscow), 86(5), 533–559. [Link]
-
Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 11(1), 72-81. [Link]
-
Taylor & Francis. (n.d.). Non-nucleoside reverse transcriptase inhibitors – Knowledge and References. Retrieved from [Link]
-
Brinkman, K., et al. (1998). Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as a common pathway. AIDS, 12(14), 1735-1744. [Link]
-
San-Martin, A., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6649. [Link]
-
Wünsch, B., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(10), 2691. [Link]
-
Rooney, J. P., et al. (2015). Real-Time Quantitative PCR Analysis of Mitochondrial DNA Content. Methods in Molecular Biology, 1241, 23-29. [Link]
- Pope, M. R., & Mandecki, W. (2000). U.S. Patent No. 6,100,039. Washington, DC: U.S.
-
Scheeff, S., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
-
QIAGEN. (n.d.). Enzymes to analyze RNA | Reverse transcriptases and RNA ligases. Retrieved from [Link]
-
Jordheim, L. P., et al. (2013). Antiviral Nucleoside and Nucleotide Analogs: A Review. Mini reviews in medicinal chemistry, 13(10), 1414-1426. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mechanisms of action. Clinical microbiology reviews, 12(4), 501-517. [Link]
-
Olsen, D. B., et al. (2004). Synthesis and evaluation of optically pure dioxolanes as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 14(22), 5561-5564. [Link]
-
Sobolev, A. S., et al. (2017). Simplified qPCR method for detecting excessive mtDNA damage induced by exogenous factors. Mitochondrion, 33, 61-68. [Link]
-
Chen, Y., et al. (2015). Real-time PCR for quantitative detection of mitochondrial DNA from peripheral blood mononuclear cell in patients with HBV-related hepatocellular carcinoma. International Journal of Clinical and Experimental Medicine, 8(9), 16345. [Link]
-
Strøm, M. B., et al. (2018). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 6, 32. [Link]
Sources
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. davidmoore.org.uk [davidmoore.org.uk]
- 7. Comparison of mitochondrial morphology, mitochondrial DNA content, and cell viability in cultured cells treated with three anti-human immunodeficiency virus dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. The Terry Beirn Community Programs for Clinical Research on AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Trifluoromethyl-dioxolan-2-yl)-acetic acid
A Comprehensive Guide to the Safe Disposal of (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid
Researchers and drug development professionals handle a myriad of novel chemical entities, each with unique properties and associated handling requirements. (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid, a compound featuring a trifluoromethyl group, a dioxolane ring, and a carboxylic acid moiety, necessitates a cautious and well-informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.
Hazard Assessment: Understanding the Compound's Profile
-
Trifluoroacetic Acid (TFA) Moiety: The trifluoromethyl group is a strong electron-withdrawing group, which can increase the acidity of the carboxylic acid. TFA itself is known to be corrosive, causing severe skin burns and eye damage.[3][4] It is also harmful if swallowed or inhaled.[3]
-
Dioxolane Ring: 1,3-Dioxolane is a flammable liquid and may be harmful if swallowed or inhaled.[5] Some dioxolane derivatives are also suspected of causing genetic defects.[5]
-
Fluorinated Organic Compounds: Many fluorinated organic compounds can be persistent in the environment and may have toxic effects.
Given these components, it is prudent to treat (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid as a hazardous substance with the potential for corrosivity, toxicity, and environmental persistence. A structurally similar compound, 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid, is classified as causing skin, eye, and respiratory irritation.[6]
Table 1: Inferred Hazard Profile of (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[3][7] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[3][6][8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][6][8] |
| Respiratory Irritation | May cause respiratory irritation.[6][8] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid for any purpose, including disposal, appropriate PPE must be worn. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[9]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential burns or irritation.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5][8] | To protect eyes from splashes, which could cause serious damage.[3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][10] | To prevent inhalation of vapors, which may be irritating or toxic. |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Don Appropriate PPE: Before attempting to clean the spill, don the PPE outlined in Table 2.
-
Contain the Spill: Use an inert, absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (for small spills): For small spills of this acidic compound, cautious neutralization can be considered. Slowly add a weak base like sodium bicarbonate or a commercial neutralizing agent. Be aware that this may generate gas and heat.
-
Collect and Package: Carefully scoop the absorbed and neutralized material into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Disposal Procedures: A Step-by-Step Guide
The disposal of (2-Trifluoromethyl-[1]dioxolan-2-yl)-acetic acid must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave".
-
Designate a Waste Stream: This compound should be classified as a halogenated organic acid waste. Do not mix it with other waste streams unless compatibility has been confirmed.[11] For instance, do not mix with bases or strong oxidizing agents.[3]
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other compatible container.[11] Ensure the container is in good condition, with a secure, leak-proof cap.[12] Do not use metal containers for acidic waste.[3][13]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "(2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid," and a clear description of the hazards (e.g., "Corrosive," "Toxic").[14]
Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[12]
-
Storage: Keep the waste container in the designated SAA. The container must be kept closed except when adding waste.[12]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
-
Time Limits: Once a container is full, it must be moved to the central hazardous waste storage area within three days.[12] Partially filled containers can remain in the SAA for up to one year.[12]
Caption: Disposal workflow for (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid.
-
Contact Environmental Health and Safety (EH&S): Your institution's EH&S department or a licensed hazardous waste disposal company should be contacted for pickup and disposal of the full waste container.[15]
-
Professional Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most probable disposal method for this type of compound is high-temperature incineration.
Regulatory Compliance: Adherence to a Chemical Hygiene Plan
All laboratories using hazardous chemicals are required by OSHA to have a written Chemical Hygiene Plan (CHP).[9][10] Your laboratory's CHP should include specific standard operating procedures for the handling and disposal of hazardous chemicals like (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid.[10] Ensure that all personnel are trained on the contents of the CHP and the specific hazards of the chemicals they are working with.[9][16]
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid, protecting themselves, their colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
- Anonymous. (2023, March 14). 1,3-Dioxolane - Safety Data Sheet.
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Anonymous. (2009, September 21). Trifluoroacetic acid - Safety Data Sheet.
- BIOCHEM. (2017, June 12). Safety data sheet of 'BIOCHEM - 1,3-DIOXOLANE - ANALYTICAL REAGENT - 50408'.
- Anonymous. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
Loba Chemie. (2024, March 7). 1,3-DIOXOLANE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
- Anonymous. (n.d.). Classifications of laboratory waste fluid (1).
- P2 InfoHouse. (n.d.). Disposal Of Laboratory Wastes In Lab. Packs.
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. osha.gov [osha.gov]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. epa.gov [epa.gov]
- 16. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
A Researcher's Guide to the Safe Handling of (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid, a compound of interest for innovative therapeutic development. As your partner in laboratory safety, we aim to provide value beyond the product by ensuring you have the critical information to work safely and effectively.
Hazard Analysis: A Sum of its Parts
The primary hazards associated with (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid can be inferred from its constituent functional groups:
-
Trifluoroacetic Acid (TFA) Moiety : The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the acidity of the carboxylic acid. Analogous to Trifluoroacetic Acid (TFA), this compound is expected to be corrosive and can cause severe skin and eye burns.[1][3] Inhalation of its vapors may also be harmful.[1][3]
-
Dioxolane Ring : The 1,3-dioxolane structure suggests that the compound may be a flammable liquid and can cause serious eye irritation.[4]
-
Fluorinated Carboxylic Acids : As a class, fluorinated carboxylic acids can be persistent in the environment and may require specific disposal procedures.[5]
Based on this analysis, (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid should be treated as a corrosive, potentially flammable liquid that is harmful if inhaled or absorbed through the skin.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is the foundation for selecting the appropriate PPE.[6] The following table outlines the recommended PPE for handling (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[7] A full-face shield should be worn over safety goggles when there is a risk of splashing, such as during transfers of larger volumes or when heating the substance.[8] This is crucial to protect against the severe eye damage that can be caused by corrosive acids.[1] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[1] Nitrile rubber gloves are a common choice for many laboratory chemicals, but it is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times for similar chemicals like TFA and dioxolane derivatives.[4] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-resistant lab coat should be worn at all times in the laboratory.[6] This provides a removable barrier in case of a spill. Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | All work with (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][3][9][10] If there is a potential for exposure above the permissible exposure limit, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1] A written respiratory protection program is required under such circumstances.[11] |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory in the laboratory to protect against spills.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical for minimizing risk. The following workflow provides a procedural guide for handling (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid.
Pre-Experiment Preparation
-
Consult the Chemical Hygiene Plan (CHP) : Before beginning any work, review your institution's CHP, which outlines specific safety procedures.[12][13]
-
Locate Safety Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.
-
Prepare the Work Area : All manipulations should be performed within a certified chemical fume hood.[9] The work surface should be clean and free of clutter.
-
Assemble Materials : Gather all necessary equipment and reagents before starting the experiment to avoid interruptions.
Handling and Use
-
Donning PPE : Put on all required PPE before entering the laboratory.
-
Transferring the Chemical : When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed containers. All equipment used for transfer should be grounded to prevent static discharge if the compound is determined to be flammable.[14]
-
Heating : If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Housekeeping : Keep containers tightly closed when not in use to prevent the release of vapors.[15][16]
Post-Experiment Procedures
-
Decontamination : Clean the work area thoroughly after use.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield/goggles and then the lab coat. Wash hands thoroughly after removing all PPE.[10]
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection : Collect all waste containing (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid in a designated, properly labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Neutralization : For small spills, neutralization with a weak base such as sodium bicarbonate may be an option.[8] However, this should only be done by trained personnel following a specific standard operating procedure.
-
Disposal : Dispose of the chemical waste through your institution's hazardous waste management program.[3] Fluorinated organic compounds may require high-temperature incineration for complete destruction.[5]
Emergency Procedures: Be Prepared
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[3]
-
Inhalation : Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill : For small spills within a chemical fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[17] For larger spills, evacuate the area and contact your institution's emergency response team.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid.
Caption: PPE Selection Workflow for (2-Trifluoromethyl-[1][2]dioxolan-2-yl)-acetic acid.
References
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]
-
Penta. (2023). 1,3-Dioxolane - SAFETY DATA SHEET. [Link]
-
Centers for Disease Control and Prevention. (2025). NIOSH Personal Protective Equipment. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dioxolane. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. [Link]
-
ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,4-Dioxane. [Link]
-
ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. [Link]
-
National Institutes of Health. (2025). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Directory of Personal Protective Equipment. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
YouTube. (2022). Carbon Trifluoromethylation (IOC 49). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. [Link]
-
Australian Government Department of Health. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. [Link]
-
Vanderbilt University Environmental Health and Safety. (n.d.). The Laboratory Standard. [Link]
-
Marquette University. (2020). Human Subjects Research PPE Guidelines. [Link]
-
Shealy Consulting, LLC. (n.d.). KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. [Link]
-
Stockholm Convention. (n.d.). Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues from 1951 to 2030, part II. [Link]
-
ResearchGate. (n.d.). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. [Link]
-
National Institutes of Health. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PFAS Central. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acid. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. wcu.edu [wcu.edu]
- 10. nano.pitt.edu [nano.pitt.edu]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. osha.gov [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
- 14. DIOXOLANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
